Hexyl benzoate
Description
This compound, also known as fema 3691, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a balsam, clean, and fresh tasting compound that can be found in fruits, milk and milk products, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl benzoate | |
|---|---|---|
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InChI |
InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
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InChI Key |
UUGLJVMIFJNVFH-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1 | |
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Molecular Formula |
C13H18O2 | |
| Record name | HEXYL BENZOATE | |
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DSSTOX Substance ID |
DTXSID9025403 | |
| Record name | Hexyl benzoate | |
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Molecular Weight |
206.28 g/mol | |
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Physical Description |
Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour | |
| Record name | HEXYL BENZOATE | |
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Boiling Point |
522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg | |
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| Record name | N-HEXYL BENZOATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), [HSDB] 148 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
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| Record name | N-HEXYL BENZOATE | |
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| Record name | Hexyl benzoate | |
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Density |
0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984 | |
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Vapor Density |
7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1 | |
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Vapor Pressure |
32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg] | |
| Record name | HEXYL BENZOATE | |
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CAS No. |
6789-88-4 | |
| Record name | HEXYL BENZOATE | |
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| Record name | Benzoic acid, hexyl ester | |
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Foundational & Exploratory
Hexyl benzoate chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 6789-88-4) is an organic compound classified as a benzoate ester.[1] It is a colorless liquid recognized for its characteristic woody-green, piney, and balsamic odor.[2][3] Primarily utilized as a fragrance and flavoring agent in the cosmetics, perfume, and food industries, it also serves as a versatile solvent and fixative.[3][4] This technical guide provides a comprehensive overview of its chemical structure, core physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral, safety, and reactivity data, tailored for a scientific audience.
Chemical Structure and Identifiers
This compound is the ester formed from the condensation of benzoic acid and n-hexanol.
dot
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [5][] |
| CAS Number | 6789-88-4 | [2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2][5] |
| SMILES | CCCCCCOC(=O)C1=CC=CC=C1 | [5] |
| InChI Key | UUGLJVMIFJNVFH-UHFFFAOYSA-N | [5] |
| FEMA Number | 3691 | [2] |
| EINECS Number | 229-856-5 | [7] |
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions.[4][8] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol.[9][10][11]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless clear liquid | [2][4] |
| Odor | Woody-green, piney, balsamic | [2][3] |
| Boiling Point | 272 °C (at 760 mm Hg) | [2][5][] |
| Melting Point | Data not available | [5][7][12] |
| Density | 0.98 g/mL (at 25 °C) | [2][5][] |
| Refractive Index (n20/D) | 1.493 | [2][5] |
| Flash Point | >110 °C (>230 °F) | [2][10] |
| Vapor Pressure | 0.003 mmHg (at 25 °C, est.) | [10] |
| Water Solubility | 15.1 mg/L (at 24 °C) | [2] |
| logP (o/w) | 5.1 (at 25 °C) | [2] |
Experimental Protocols
Synthesis via Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of benzoic acid with n-hexanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][7] The reaction is reversible and is driven to completion by using an excess of the alcohol and removing the water formed as a byproduct, often with a Dean-Stark apparatus.[13][14]
// Nodes A [label="1. Reactant Charging\n- Benzoic Acid\n- n-Hexanol (excess)\n- Toluene (solvent)\n- Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux & Water Removal\n- Heat mixture to reflux\n- Collect water in Dean-Stark trap (4-6 hours)"]; C [label="3. Reaction Monitoring\n- Track progress via Thin-Layer\n Chromatography (TLC)"]; D [label="4. Work-up & Neutralization\n- Cool reaction mixture\n- Wash with NaHCO₃ solution\n- Wash with water and brine"]; E [label="5. Drying & Solvent Removal\n- Dry organic layer (e.g., MgSO₄)\n- Remove toluene via rotary evaporation"]; F [label="6. Purification\n- Purify crude product by\n vacuum distillation"]; G [label="7. Characterization\n- Confirm structure and purity\n (NMR, IR, GC-MS)"];
// Edges A -> B [label="Heat"]; B -> C [label="Sample periodically"]; C -> B [label="Incomplete"]; C -> D [label="Complete"]; D -> E; E -> F; F -> G; }
Caption: Electrochemical Synthesis Experimental Workflow.
Methodology:
-
Cell Assembly: Assemble an undivided 10 mL glass vial with two graphite electrodes (1 cm x 5 cm). [9]2. Reagent Loading: Add benzaldehyde (1.0 eq), n-hexanol, a solvent mixture (e.g., acetonitrile), and a supporting electrolyte such as tetrabutylammonium fluoride (TBAF) to the cell. [9]3. Electrolysis: Stir the mixture and apply a constant cell voltage of 5 V for approximately 5 hours. [9]4. Work-up: Monitor the reaction by TLC. Once complete, evaporate the excess solvents under reduced pressure.
-
Purification: Purify the crude product using normal-phase flash chromatography (e.g., with a hexane/ethyl acetate eluent) to obtain pure this compound. [9]
Spectroscopic Data
Table 3: 1H and 13C NMR Spectral Data
| Spectrum | Chemical Shift (δ, ppm) | Assignment |
| 1H NMR | ~8.0 (m, 2H) | Aromatic (ortho to C=O) |
| ~7.5 (m, 1H) | Aromatic (para to C=O) | |
| ~7.4 (m, 2H) | Aromatic (meta to C=O) | |
| ~4.3 (t, 2H) | -O-CH₂ - | |
| ~1.7 (m, 2H) | -O-CH₂-CH₂ - | |
| ~1.3-1.4 (m, 6H) | -(CH₂ )₃-CH₃ | |
| ~0.9 (t, 3H) | -CH₃ | |
| 13C NMR | ~166.7 | C =O (Ester carbonyl) |
| ~132.8 | Aromatic (para) | |
| ~130.5 | Aromatic (quaternary) | |
| ~129.5 | Aromatic (ortho) | |
| ~128.3 | Aromatic (meta) | |
| ~65.1 | -O-CH₂ - | |
| ~31.5 | -CH₂ - | |
| ~28.6 | -CH₂ - | |
| ~25.6 | -CH₂ - | |
| ~22.5 | -CH₂ - | |
| ~14.0 | -CH₃ | |
| (Note: Approximate chemical shifts compiled from spectral database previews.)[1][15][16] |
Table 4: IR and Mass Spectrometry Data
| Spectrum | Key Peaks / Values | Assignment | Reference |
| IR | ~3070-3030 cm⁻¹ | Aromatic C-H Stretch | [17][18] |
| ~2960-2850 cm⁻¹ | Aliphatic C-H Stretch | [17][18] | |
| ~1720 cm⁻¹ | C=O Ester Stretch (strong) | [17][18] | |
| ~1270 cm⁻¹ | C-O Stretch | [17][18] | |
| ~1100 cm⁻¹ | O-C Stretch | [17][18] | |
| Mass Spec (EI) | m/z 206 | [M]⁺ (Molecular Ion) | [19][20] |
| m/z 123 | [C₆H₅COOH + H]⁺ | [19][20] | |
| m/z 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [19][20] | |
| m/z 77 | [C₆H₅]⁺ (Phenyl cation) | [19][20] |
Reactivity and Stability
This compound exhibits reactivity typical of an ester. It can be hydrolyzed back to benzoic acid and n-hexanol under acidic or basic conditions. Esters react with acids, liberating heat. [7]Strong oxidizing acids can cause vigorous, exothermic reactions. [7]Heat is also generated upon interaction with caustic solutions, and flammable hydrogen gas can be produced by mixing with alkali metals and hydrides. [7]The compound is considered stable under recommended storage conditions: in a cool, dry, dark location in a tightly sealed container. [5][21]
Safety and Toxicology
This compound is classified as a skin irritant and can cause mild eye irritation. [5][9]It is also classified as hazardous to the aquatic environment with long-lasting effects. [22]
Table 5: GHS Hazard Information and Toxicity
| Category | Information | Reference |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [2][22] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H410: Very toxic to aquatic life with long lasting effects. | [2][22] |
| Precautionary Statements | P273: Avoid release to the environment. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][22] |
| Oral LD50 (Rat) | 12300 mg/kg | [5] |
| Dermal LD50 (Rabbit) | 21 mL/kg | [5] |
Standard personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. [23]Spills should be absorbed with inert material and disposed of as hazardous waste. [24]
Conclusion
This technical guide provides essential data on this compound for scientific and industrial applications. The information compiled, from its fundamental chemical structure and properties to detailed synthesis protocols and safety data, serves as a robust resource for researchers in chemistry, pharmacology, and materials science. The provided experimental workflows and tabulated data offer a practical foundation for the synthesis, characterization, and safe handling of this versatile benzoate ester.
References
- 1. This compound(6789-88-4) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. chemimpex.com [chemimpex.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 7. Cas 6789-88-4,this compound | lookchem [lookchem.com]
- 8. This compound(6789-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Showing Compound this compound (FDB020164) - FooDB [foodb.ca]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. This compound(6789-88-4) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound(6789-88-4) MS spectrum [chemicalbook.com]
- 20. Benzoic acid, hexyl ester [webbook.nist.gov]
- 21. directpcw.com [directpcw.com]
- 22. chemos.de [chemos.de]
- 23. This compound, 6789-88-4 [thegoodscentscompany.com]
- 24. vigon.com [vigon.com]
A Comprehensive Technical Guide to the Physical Properties of n-Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexyl benzoate (CAS No. 6789-88-4) is an organic compound, specifically the ester of n-hexanol and benzoic acid.[1][2] It is a colorless liquid known for its characteristic woody and balsamic aroma.[1] This technical guide provides an in-depth overview of the core physical properties of n-hexyl benzoate, along with generalized experimental protocols for its synthesis and the determination of its key physical characteristics. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work.
Core Physical Properties
The physical properties of n-hexyl benzoate are critical for its application in various fields, including as a fragrance ingredient, a solvent, and in material science. A summary of these properties is presented in the table below.
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₃H₁₈O₂ | ||
| Molecular Weight | 206.28 | g/mol | |
| CAS Number | 6789-88-4 | ||
| Appearance | Clear, colorless liquid | Room Temperature | |
| Odor | Woody, balsamic, slightly fruity | ||
| Density | 0.98 | g/mL | at 25 °C |
| Boiling Point | 272 | °C | at 760 mmHg |
| Melting Point | Not available | °C | |
| Flash Point | >110 | °C | |
| Refractive Index | 1.491 - 1.495 | at 20 °C | |
| Solubility in Water | Insoluble | ||
| Solubility in Organic Solvents | Soluble in alcohol | ||
| Vapor Pressure | 0.003 | mmHg | at 25 °C (estimated) |
Synthesis and Reactivity
Synthesis of n-Hexyl Benzoate
A common method for the synthesis of n-hexyl benzoate is through the Fischer esterification of benzoic acid with n-hexanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[3]
Caption: A generalized workflow for the synthesis of n-hexyl benzoate via Fischer esterification.
General Reactivity of Esters
Esters, including n-hexyl benzoate, are susceptible to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of the alkoxy group. Common reactions include hydrolysis, transesterification, and reaction with Grignard reagents.[4]
Caption: A diagram illustrating the general reactivity pathways for esters like n-hexyl benzoate.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of n-hexyl benzoate and the determination of its key physical properties. These protocols are based on standard laboratory techniques and may require optimization for specific laboratory conditions and equipment.
Synthesis of n-Hexyl Benzoate via Fischer Esterification
Objective: To synthesize n-hexyl benzoate from benzoic acid and n-hexanol.
Materials:
-
Benzoic acid
-
n-Hexanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzoic acid, a slight excess of n-hexanol (e.g., 1.1 equivalents), and a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, removing water and driving the reaction to completion.
-
Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure n-hexyl benzoate.[5]
Determination of Boiling Point
Objective: To determine the boiling point of a liquid sample, such as n-hexyl benzoate.[6]
Materials:
-
Liquid sample (n-hexyl benzoate)
-
Thiele tube or a distillation apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure (Thiele Tube Method):
-
Attach a small test tube containing a few milliliters of the liquid sample to a thermometer.
-
Place a capillary tube, sealed end up, into the liquid.
-
Place the thermometer and test tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
Determination of Refractive Index
Objective: To measure the refractive index of a liquid sample.
Materials:
-
Liquid sample (n-hexyl benzoate)
-
Abbe refractometer
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or isopropanol)
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Using a dropper, place a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Use the dispersion correction knob to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[8]
Conclusion
This technical guide has provided a detailed overview of the physical properties of n-hexyl benzoate, a compound with significant applications in the fragrance and chemical industries. The presented data, along with the generalized protocols for its synthesis and property determination, offer a valuable resource for scientists and researchers. The provided diagrams of the synthesis workflow and general ester reactivity further aid in understanding the chemical context of this compound. It is anticipated that this information will be a useful reference for professionals engaged in research and development involving n-hexyl benzoate.
References
- 1. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]
- 2. Benzoic acid, hexyl ester [webbook.nist.gov]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hexyl Benzoate (CAS 6789-88-4) for Researchers and Drug Development Professionals
An Introduction to Hexyl Benzoate: Properties and Potential
This compound, with the CAS number 6789-88-4, is an organic compound classified as a benzoate ester. It is the ester formed from the condensation of benzoic acid and hexanol. Primarily recognized for its applications in the fragrance and cosmetics industries as a fragrance ingredient, fixative, and emollient, its inherent properties as a solvent and a moderately lipophilic molecule suggest potential, yet largely unexplored, applications in the pharmaceutical sciences. This technical guide aims to consolidate the available scientific data on this compound and to provide a framework for its potential evaluation as an excipient in drug development.
While direct studies on this compound in pharmaceutical formulations are limited, its characteristics as a benzoate ester warrant consideration for its use as a solubilizing agent, a vehicle for topical and parenteral drug delivery, and as a plasticizer in polymer-based drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and safety data, alongside detailed experimental protocols to aid researchers in their investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its suitability for pharmaceutical applications. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6789-88-4 | |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Colorless, clear oily liquid | |
| Odor | Sweet, aromatic, floral, with woody-green and piney-balsamic notes | |
| Boiling Point | 272 °C at 760 mmHg | |
| Flash Point | > 110 °C (> 230 °F) | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 - 1.494 | |
| Vapor Pressure | 0.003 mmHg at 25 °C | |
| Water Solubility | Insoluble (15.1 mg/L at 24°C) | |
| Solubility in Organic Solvents | Soluble in alcohol and acetone |
Synthesis of this compound
This compound is typically synthesized through the Fischer esterification of benzoic acid with hexanol, often in the presence of an acid catalyst. An alternative electrochemical method has also been described.
Fischer Esterification
A common laboratory-scale synthesis involves the reaction of benzoic acid and hexanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.
Materials:
-
Benzoic acid
-
Hexanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (as a solvent and for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzoic acid (1 molar equivalent) and hexanol (1.1 molar equivalents).
-
Add toluene to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).
-
Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.
-
Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or silica gel column chromatography.
Electrochemical Synthesis
An alternative method involves the electrochemical reaction of benzaldehyde in a solvent mixture.
Materials:
-
Benzaldehyde
-
Methanol
-
Acetonitrile
-
Tetrabutylammonium fluoride (TBAF)
-
Reaction cell with electrodes
-
Power supply
-
Stir bar
Procedure:
-
Transfer benzaldehyde (2 mmol) into the reaction cell with a stir bar.
-
Add a solvent mixture of 2 mL of methanol and 2 mL of acetonitrile.
-
Add tetrabutylammonium fluoride (0.2 mmol).
-
Stir the reaction mixture for 2 minutes.
-
Apply a cell voltage of 5 V, maintaining a current density of 300-400 mA/cm².
-
Continue the reaction for 5 hours, monitoring the conversion by TLC.
-
After completion, evaporate the solvents under reduced pressure.
-
Purify the crude product using normal-phase flash chromatography (hexane/ethyl acetate gradient) to obtain pure this compound.
Hexyl Benzoate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexyl benzoate, an aromatic ester widely utilized in the cosmetic, fragrance, and pharmaceutical industries. A thorough understanding of its solubility profile in various organic solvents is critical for formulation development, ensuring product stability, and optimizing performance. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.
Core Physicochemical Properties
This compound (C₁₃H₁₈O₂) is the ester of hexanol and benzoic acid. It is a colorless liquid with a mild, balsamic, and slightly fruity odor. Its molecular structure, characterized by a benzene ring and a hexyl chain, dictates its solubility behavior, rendering it largely nonpolar.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing data sheets and chemical databases provide a good foundation for its solubility profile. The following tables summarize the available information.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 8.921 mg/L (estimated)[1] |
| Water | 24 | 15.1 mg/L[2] |
| Water | 20 | < 1 mg/mL[3] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Alcohol | Soluble[1][4] |
| Acetone | Soluble[4] |
| Water | Insoluble[1][3][4][5] |
Based on the principle of "like dissolves like" and the known solubility of similar benzoate esters such as ethyl benzoate and isopropyl benzoate, this compound is expected to be soluble in or miscible with a range of common nonpolar and moderately polar organic solvents. This includes, but is not limited to, other alcohols (e.g., methanol, isopropanol), esters (e.g., ethyl acetate), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent for research or formulation purposes, a systematic experimental approach is necessary. The following protocols describe common methods for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
Objective: To rapidly assess whether this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Apparatus:
-
Test tubes or small vials with closures
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Pipettes or graduated cylinders
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Incrementally add a measured volume of the selected solvent (e.g., 1 mL at a time) to the test tube.
-
After each addition, securely close the test tube and agitate it vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture against a well-lit background. A clear, single-phase solution indicates that the this compound has dissolved.
-
Continue adding the solvent in increments until the this compound is fully dissolved or until it is apparent that it is insoluble at the tested concentration.
-
Record the observations as soluble, partially soluble, or insoluble at the approximate concentration.
Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Apparatus:
-
Scintillation vials or flasks with sealed caps
-
Constant temperature water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a series of vials each containing a measured volume of the chosen solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Securely seal the vials and place them in a constant temperature bath.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Ensure that excess solid/liquid this compound remains.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the undissolved solute settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed volumetric flask or evaporating dish. This step is crucial to remove any undissolved micro-droplets.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.
-
Calculate the solubility by dividing the mass of the dissolved this compound by the volume of the solvent used. Express the result in units such as g/L or mg/mL.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow for selecting a solvent and the experimental workflow for determining solubility.
Caption: Logical workflow for solvent selection for this compound.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. This compound, 6789-88-4 [thegoodscentscompany.com]
- 2. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylamino Hydroxybenzoyl this compound [handomchemicals.com]
- 4. directpcw.com [directpcw.com]
- 5. Showing Compound this compound (FDB020164) - FooDB [foodb.ca]
Spectroscopic Analysis of Hexyl Benzoate: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for hexyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this compound.
Chemical Structure
This compound
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~7.5 | Triplet | 1H | Aromatic Proton (para to C=O) |
| ~7.4 | Triplet | 2H | Aromatic Protons (meta to C=O) |
| ~4.3 | Triplet | 2H | -O-CH₂- |
| ~1.7 | Quintet | 2H | -O-CH₂-CH₂- |
| ~1.4 | Multiplet | 6H | -(CH₂)₃-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~166.6 | Carbonyl Carbon (C=O) |
| ~132.7 | Aromatic Carbon (para) |
| ~130.5 | Aromatic Carbon (ipso) |
| ~129.5 | Aromatic Carbons (ortho) |
| ~128.3 | Aromatic Carbons (meta) |
| ~64.3 | Methylene Carbon (-O-CH₂-) |
| ~31.7 | Methylene Carbon |
| ~28.9 | Methylene Carbon |
| ~26.0 | Methylene Carbon |
| ~22.6 | Methylene Carbon |
| ~14.0 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3030 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O (Ester) Stretch[3][4] |
| ~1600, ~1450 | Medium | C=C Aromatic Ring Stretch[3] |
| ~1270, ~1110 | Strong | C-O (Ester) Stretch[3][4] |
| ~710 | Strong | Aromatic C-H Bend (Out-of-plane)[3] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | Moderate | [C₆H₅CO₂H₂]⁺ (Benzoic acid fragment) |
| 122 | High | [C₆H₅CO₂H]⁺ (Loss of hexene) |
| 105 | Strong (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |
| 84 | Moderate | [C₆H₁₂]⁺ (Hexene radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The data presented were obtained using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[5] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0 ppm.[5]
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[1] The sample is introduced into the instrument, often via gas chromatography (GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Synthesis of Hexyl Benzoate from Benzoic Acid and Hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of hexyl benzoate, an important ester utilized in the fragrance, cosmetic, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification reaction between benzoic acid and hexanol. This document details established experimental protocols, presents comparative quantitative data for various catalytic systems, and illustrates the general experimental workflow.
Core Synthesis Reaction: Fischer-Speier Esterification
The most common and industrially significant method for producing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) with an alcohol (n-hexanol). The reaction is reversible, and to drive it towards the formation of the ester product, the water byproduct is typically removed as it is formed.[1][2][3]
Reaction Scheme:
Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are traditionally used as catalysts to protonate the carbonyl oxygen of the benzoic acid, thereby activating it for nucleophilic attack by the alcohol.[2]
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of this compound via acid-catalyzed azeotropic distillation.
Materials and Equipment
-
Reactants:
-
Benzoic Acid (C₇H₆O₂)
-
n-Hexanol (C₆H₁₄O)
-
-
Catalyst:
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
-
Solvent:
-
Toluene or Hexane (for azeotropic water removal)
-
-
Work-up Reagents:
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
-
Synthesis Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid, 1.1 to 1.5 molar equivalents of n-hexanol, and a suitable volume of toluene to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-5 mol%) to the mixture.
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Reaction Monitoring: Continue refluxing until the theoretical amount of water is collected in the trap, or until the reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Aqueous Washing: Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid catalyst.
-
Saturated sodium bicarbonate solution, to neutralize and remove any remaining catalyst and unreacted benzoic acid. (Caution: CO₂ evolution may cause pressure buildup).
-
Brine, to facilitate the separation of the aqueous and organic layers.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Final Purification: Purify the crude product by either vacuum distillation to separate the ester from any high-boiling impurities or by silica gel column chromatography.
Quantitative Data Presentation
The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. While traditional acid catalysts are effective, modern research focuses on "green" alternatives like deep eutectic solvents (DES) and ionic liquids to improve yields, simplify separation, and enhance recyclability.[4] The following table summarizes comparative data on benzoic acid conversion using different catalytic systems.
| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Conversion of Benzoic Acid (%) | Reference |
| p-TSA/BTEAC (DES)¹ | Hexanol | 75 | 10:1 | 10 | 67.5 | [5] |
| p-TSA/BTEAC (DES)¹ | Hexanol | 65 | 10:1 | 10 | 64.0 | [4][5] |
| 1-Butyl-3-methylimidazolium chloride (Ionic Liquid) | Hexanol | 65 | 10:1 | 10 | 19.6 | [4][5] |
| Amberlyst 15 (Ion Exchange Resin) | Hexanol | 65 | 10:1 | 10 | 7.8 | [4][5] |
¹Deep Eutectic Solvent (DES) composed of p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and procedural steps in the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Caption: Key steps in the Fischer esterification mechanism.
References
The Enigmatic Presence of Hexyl Benzoate in the Plant Kingdom: A Technical Guide
For Immediate Release
This technical guide delves into the natural occurrence of hexyl benzoate, an aromatic ester, within the plant kingdom. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its presence in various flora, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.
Natural Occurrence of this compound
This compound is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence has been documented in several species, where it plays a role in attracting pollinators and defending against herbivores. While its occurrence is not as widespread as other esters, it is a significant component of the aromatic profile in specific plant families.
Quantitative Data on this compound in Selected Plant Tissues
The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the available quantitative data on the natural occurrence of this compound.
| Plant Species | Family | Plant Part | Method of Analysis | Concentration/Abundance of this compound | Reference(s) |
| Diospyros discolor (Velvet Apple) | Ebenaceae | Intact Fruit | GC-MS | 13.78% of total volatile compounds | [1] |
| Peel | GC-MS | 6.02% of total volatile compounds | [1] | ||
| Pulp | GC-MS | Detected, but not one of the six major compounds | [2] | ||
| Inula verbascifolia | Asteraceae | Above-ground flowering parts | GC-MS | 4.5% of essential oil in one analyzed population | [3][4] |
| Narcissus poeticus (Poet's Narcissus) | Amaryllidaceae | Flowers | SFE-CO2-GC-TOF/MS | Detected in trace amounts | [5] |
| Cerastium candidissimum (Greek Silver Carpet) | Caryophyllaceae | Not Specified | Not Specified | Data not available | [6] |
Note: The data for Diospyros discolor and Inula verbascifolia are presented as a relative percentage of the total volatile compounds or essential oil composition, respectively. Absolute concentrations may vary depending on various factors such as genotype, environmental conditions, and developmental stage.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is not yet fully elucidated. However, based on the known pathways for its precursors, benzoic acid and hexanol, a putative pathway can be proposed. The formation of this compound likely involves a two-step process: the synthesis of benzoic acid via the phenylpropanoid pathway and the subsequent esterification with hexanol, catalyzed by an alcohol acyltransferase (AAT).
Caption: Proposed biosynthetic pathway of this compound in plants.
This proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, which then undergoes a series of reactions in the peroxisome, including CoA ligation and β-oxidation, to form benzoyl-CoA.[4][7][8] In the cytosol, an alcohol acyltransferase (AAT) catalyzes the esterification of benzoyl-CoA with hexanol to produce this compound.[5][9][10][11] The availability of hexanol, which can be derived from the lipoxygenase (LOX) pathway, is also a critical factor in this synthesis.
Experimental Protocols
The analysis of this compound in plant tissues typically involves extraction of the volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the analysis of floral volatiles, while solvent extraction is often employed for other plant tissues.
Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles
This method is suitable for the analysis of volatile compounds emitted from live or freshly excised flowers.
Caption: Workflow for HS-SPME-GC-MS analysis of floral volatiles.
Materials:
-
Fresh plant material (e.g., flowers)
-
Headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known weight of fresh plant material into a headspace vial.
-
Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.[12][13][14]
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[15][16][17]
-
Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.[18] Quantification can be performed using an internal or external standard calibration curve.
Solvent Extraction for Other Plant Tissues
This method is suitable for extracting this compound from leaves, stems, or other plant parts where its concentration might be lower or less volatile.
Caption: Workflow for solvent extraction and GC-MS analysis.
Materials:
-
Fresh or dried plant material
-
Organic solvent (e.g., hexane, dichloromethane, or a mixture)[19]
-
Mortar and pestle or homogenizer
-
Filtration apparatus
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh a known amount of plant material and grind it to a fine powder, either fresh or after freeze-drying.
-
Extraction: Macerate the ground tissue in a suitable organic solvent. The mixture can be agitated or sonicated for a period to ensure efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a low temperature to avoid the loss of volatile compounds.
-
GC-MS Analysis: Dissolve the concentrated extract in a known volume of solvent and analyze it using the GC-MS parameters outlined in section 3.1.
Conclusion
This compound is a naturally occurring ester found in a select number of plant species, contributing to their unique aromatic profiles. While quantitative data remains limited for many plants, this guide provides a summary of the current knowledge. The proposed biosynthetic pathway, involving the convergence of the phenylpropanoid and fatty acid-derived alcohol pathways, offers a framework for future research into the genetic and enzymatic regulation of its production. The detailed experimental protocols provided herein will serve as a valuable resource for researchers aiming to identify and quantify this compound in various plant matrices, ultimately contributing to a deeper understanding of its role in plant biology and its potential applications.
References
- 1. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plant Compound: this compound | C13H18O2) [pherobase.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzoic acid, hexyl ester [webbook.nist.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. coleparmer.com [coleparmer.com]
Odor profile and fragrance characteristics of hexyl benzoate
An In-depth Technical Guide to the Odor Profile and Fragrance Characteristics of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the odor profile, fragrance characteristics, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and sensory evaluation, along with a summary of its quantitative data and a description of the general olfactory signaling pathway.
Introduction
This compound (CAS 6789-88-4) is an aromatic ester widely utilized in the fragrance, cosmetic, and personal care industries.[1] Its pleasant aromatic profile and fixative properties make it a valuable ingredient in a variety of scented products. This guide delves into the technical aspects of this compound, offering insights for researchers and professionals in fragrance science and related fields.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective application in fragrance formulations. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | Colorless clear oily liquid | [3][4] |
| Boiling Point | 272 °C (at 760 mm Hg) | [1][4][5][6] |
| Flash Point | > 110 °C (> 230 °F) | [3][4] |
| Vapor Pressure | 0.003 mmHg @ 25 °C | [4][5] |
| Density | 0.98 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.493 | [6][7] |
| Solubility | Insoluble in water; Soluble in alcohol and acetone | [1][2][6] |
| logP (o/w) | 4.672 (estimated) | [4] |
Odor Profile and Fragrance Characteristics
This compound possesses a complex and versatile odor profile, making it a popular choice among perfumers. Its scent is generally characterized as balsamic, with additional nuances that contribute to its broad appeal.
Odor Descriptors: The fragrance of this compound is described using a variety of terms, including:
-
Primary Notes: Balsamic, woody, green, sappy, and clean.[3][4][5][8][9]
-
Secondary Notes: Sweet, floral, and slightly fruity.[1]
-
Other Descriptors: Aromatic, piney, herbaceous, and with metallic undertones.[2][3][4][10]
Fragrance Family: Balsamic.[5]
Strength and Substantivity: It has a medium odor strength and exhibits excellent tenacity, lasting up to 192 hours on a blotter.[3][4][10] This longevity makes it an effective fixative in fragrance compositions, particularly for labdanum-based scents.[3][11]
Use in Perfumery: this compound is valued as a modifier and blender, especially in chypre, fougère, and amber fragrance structures.[3] It is often used at a level of up to 5% in the fragrance concentrate.[5][9]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of benzoic acid with n-hexanol, using an acid catalyst.
Reaction Scheme:
Experimental Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Detailed Protocol:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine benzoic acid, a molar excess of n-hexanol (e.g., 1.5 equivalents), and toluene as a solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzoic acid is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-hexanol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Sensory Evaluation of this compound
The odor profile of this compound can be systematically evaluated using a trained sensory panel and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation Workflow:
Caption: Workflow for sensory panel evaluation of this compound.
Detailed Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe scents. Train them using a range of standard aroma chemicals to establish a common vocabulary.
-
Sample Preparation: Prepare solutions of this compound in an odorless solvent (e.g., diethyl phthalate) at various concentrations. Dip smelling strips into the solutions for evaluation.
-
Evaluation Conditions: Conduct the evaluation in a well-ventilated, odor-free room. Present the samples to the panelists in a randomized and blind manner.
-
Data Collection: Panelists smell the strips at different time intervals (top, middle, and base notes) and record the perceived odor descriptors. The intensity of each descriptor is rated on a standardized scale (e.g., a 7-point scale from "not perceptible" to "extremely strong").
-
Data Analysis: Analyze the collected data statistically to determine the frequency and mean intensity of each descriptor, thereby creating a detailed odor profile.
Gas Chromatography-Olfactometry (GC-O) Protocol:
GC-O combines gas chromatography for separating volatile compounds with human olfaction for detecting odor-active components.
-
Sample Injection: Inject a diluted solution of this compound into the GC.
-
Separation: The components are separated on a chromatographic column.
-
Detection: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port.
-
Olfactory Assessment: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Correlation: The olfactory data is correlated with the chromatographic data to identify the specific compounds responsible for the different aroma nuances.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the activation of olfactory receptors (ORs) in the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established.
General Olfactory Signal Transduction Pathway:
Caption: General olfactory signal transduction pathway.
Description of the Pathway:
-
Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding activates the associated G-protein (Gαolf).
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.
-
Depolarization: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels, causing an efflux of Cl⁻ ions and further depolarization of the neuron.
-
Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Conclusion
This compound is a multifaceted fragrance ingredient with a desirable odor profile and valuable fixative properties. This guide has provided a detailed technical overview of its characteristics, including its physicochemical properties, a comprehensive description of its scent, and detailed protocols for its synthesis and sensory evaluation. The elucidation of the general olfactory signaling pathway provides context for how this and other odorants are perceived. This information serves as a valuable resource for professionals engaged in fragrance research, development, and application.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 8. aidic.it [aidic.it]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. media.timtul.com [media.timtul.com]
- 11. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds [ricerca.uniba.it]
Toxicological Profile of Hexyl Benzoate for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth toxicological profile of hexyl benzoate for its safe handling and use in a laboratory setting. The information is compiled from publicly available safety data sheets, regulatory assessments, and scientific literature. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards of this compound and to provide guidance on its safe use.
Chemical and Physical Properties
This compound is the ester of hexyl alcohol and benzoic acid. It is a colorless liquid with a faint, pleasant odor. It is used as a fragrance ingredient in various consumer products.
| Property | Value |
| CAS Number | 6789-88-4 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Boiling Point | 272 °C |
| Flash Point | 148 °C |
| Solubility | Insoluble in water |
Toxicological Data
The available toxicological data for this compound is summarized below. For several endpoints, data on this compound is limited. In such cases, information from the safety assessment of alkyl benzoates as a group is used to infer the potential hazards, a common practice known as read-across.[1][2][3]
Acute Toxicity
This compound has low acute toxicity via the oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 12300 mg/kg bw | [4] |
| LD₅₀ | Rabbit | Dermal | > 20580 mg/kg bw | [4] |
Irritation and Sensitization
This compound is considered to be a mild skin and eye irritant.[5] There is no data to suggest that it is a skin sensitizer.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild irritant | [5] |
| Eye Irritation | Rabbit | Mild irritant | [5] |
Genotoxicity
No specific genotoxicity studies on this compound were identified. However, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates and concluded that they are not genotoxic.[1][2] Benzoic acid and its simple esters are not considered to be genotoxic.
Carcinogenicity
No carcinogenicity studies on this compound were identified. The CIR Expert Panel concluded that alkyl benzoates are not carcinogenic based on the available data for the group.[1][2]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound were not found. The CIR Expert Panel's assessment of alkyl benzoates concluded that they are not reproductive or developmental toxicants.[1][2]
Experimental Protocols
The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines. The specific details of the studies conducted on this compound are not publicly available.
Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)
-
Principle: A stepwise procedure is used where a single dose is administered to a small number of animals. The response determines the next step.
-
Test Animals: Typically, rats of a standard strain are used.
-
Procedure: A starting dose is selected based on available information. The substance is administered by gavage to a single animal. The animal is observed for signs of toxicity and mortality for up to 14 days. If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased. This process is continued until the dose that causes no mortality and the dose that causes mortality are identified.
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
Acute Dermal Toxicity - OECD 402 (Acute Dermal Toxicity)
-
Principle: The test substance is applied to the skin in a single dose.
-
Test Animals: Rats, rabbits, or guinea pigs can be used.
-
Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observations: Animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the site of application are recorded. Body weight is recorded weekly.
Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
-
Principle: The substance is applied to a small area of the skin of a single animal.
-
Test Animals: The albino rabbit is the preferred species.
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after 4 hours.
-
Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
-
Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.
-
Test Animals: The albino rabbit is the recommended species.
-
Procedure: A single dose of the substance is applied into one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis.
Visualizations
Toxicological Risk Assessment Workflow
The following diagram illustrates a generalized workflow for the toxicological risk assessment of a chemical substance like this compound.
Caption: A flowchart illustrating the key stages of toxicological risk assessment.
Conclusion
References
An In-depth Technical Guide on the Thermal Decomposition Products of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of hexyl benzoate. In the absence of specific literature on the controlled pyrolysis of this compound, this document leverages electron ionization mass spectrometry data as a primary model for predicting fragmentation patterns and resulting products. The guide outlines the principal decomposition pathways, presents the expected products in a structured format, details a standard experimental protocol for analysis via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and provides visual diagrams of the decomposition mechanisms and experimental workflow. This information is intended to support researchers in understanding the stability and degradation profile of this and similar long-chain alkyl benzoate compounds.
Introduction
This compound (C₁₃H₁₈O₂) is an aromatic ester used in various industrial applications, including as a fragrance ingredient.[1] Understanding its thermal stability and decomposition products is crucial for safety assessment, process optimization, and quality control in applications where it may be subjected to elevated temperatures. Thermal decomposition of esters can proceed through several mechanisms, including McLafferty rearrangement and alpha-cleavage, leading to a variety of smaller molecules.[2][3] This guide infers these products and pathways for this compound based on its mass spectrum fragmentation pattern.[1]
Predicted Thermal Decomposition Products
The thermal decomposition of this compound is predicted to yield a range of products arising from the fragmentation of the parent molecule. The relative abundance of these products can be inferred from the relative intensities of fragment ions in the electron ionization mass spectrum of this compound.[1] The major predicted products are summarized in Table 1.
Table 1: Predicted Thermal Decomposition Products of this compound Based on Mass Spectrum Fragmentation [1]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment/Product | Chemical Formula | Relative Intensity (%) |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | 100 |
| 122 | Benzoic acid radical cation | [C₇H₆O₂]⁺ | 45 |
| 77 | Phenyl cation | [C₆H₅]⁺ | 38 |
| 206 | This compound molecular ion | [C₁₃H₁₈O₂]⁺ | 20 |
| 51 | C₄H₃⁺ fragment | [C₄H₃]⁺ | 15 |
| 84 | Hexene radical cation | [C₆H₁₂]⁺ | 12 |
Data inferred from the NIST Electron Ionization Mass Spectrum of Benzoic acid, hexyl ester.[1]
Proposed Thermal Decomposition Pathways
The formation of the major products listed in Table 1 can be explained by established fragmentation mechanisms for esters, primarily alpha-cleavage and McLafferty rearrangement.[3][4]
Alpha-Cleavage
Alpha-cleavage involves the homolytic cleavage of the bond adjacent to the carbonyl group. For this compound, this results in the formation of the highly stable benzoyl cation (m/z 105), which is the base peak in the mass spectrum, and a hexoxy radical. This is a dominant fragmentation pathway for aromatic esters.[5][6]
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain.[7][8] It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond. In this compound, this rearrangement leads to the formation of a neutral hexene molecule and a benzoic acid radical cation (m/z 122).[6]
Secondary Fragmentation
The primary fragment ions can undergo further decomposition. For example, the benzoyl cation (m/z 105) can lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).[6]
Experimental Protocols: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is the standard technique for analyzing the thermal decomposition products of non-volatile materials like this compound. The following is a representative protocol.
Instrumentation
-
Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to a precise temperature.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic and aliphatic compounds (e.g., a DB-5MS or equivalent).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI) at 70 eV.
Sample Preparation
-
Accurately weigh approximately 0.1-0.5 mg of this compound into a clean, inert sample cup (e.g., stainless steel).
-
Place the sample cup into the pyrolyzer autosampler.
Pyrolysis Conditions
-
Pyrolysis Temperature: 600 °C (a typical temperature for complete fragmentation).
-
Heating Rate: Rapid (e.g., 20 °C/ms).
-
Pyrolysis Time: 15-20 seconds.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Interface Temperature: 280-300 °C to prevent condensation of pyrolyzates.
GC-MS Conditions
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1 or as appropriate for sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis
-
Identify the peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each peak.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Calculate the relative peak areas to estimate the quantitative distribution of the decomposition products.
Conclusion
References
- 1. Benzoic acid, hexyl ester [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. pharmacy180.com [pharmacy180.com]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Hexyl Benzoate via Fischer Esterification: An Application Note and Protocol
Introduction
Hexyl benzoate is an organic ester widely utilized in the fragrance and flavor industries for its pleasant, balsamic, and green odor profile. It also serves as a versatile solvent and plasticizer. This application note provides a detailed protocol for the synthesis of this compound through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The described methodology is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide from reaction setup to product characterization.
Reaction Principle and Mechanism
Fischer esterification is a reversible condensation reaction between a carboxylic acid (benzoic acid) and an alcohol (1-hexanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the formation of the ester (this compound) and water. To achieve a high yield, the equilibrium can be shifted to the product side by using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound via Fischer esterification using sulfuric acid as the catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Benzoic Acid (C₇H₆O₂, MW: 122.12 g/mol )
-
1-Hexanol (C₆H₁₄O, MW: 102.17 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (e.g., 12.21 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol, 1.5 equivalents).
-
Add 100 mL of toluene to dissolve the reactants.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of water.
-
100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid (caution: CO₂ evolution).
-
100 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 1-hexanol.
-
Purification: The crude this compound can be further purified by vacuum distillation or silica gel column chromatography to yield a clear, colorless oil. A study on the esterification of benzoic acid with hexanol reported a conversion of 67.5% at 75°C using a deep eutectic solvent as a catalyst.[1] Yields for traditional Fischer esterification can vary but are often in a similar or higher range, especially when water is removed.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 1.266 |
| 1-Hexanol | C₆H₁₄O | 102.17 | 157 | 0.814 |
| This compound | C₁₃H₁₈O₂ | 206.28 | 272 | 0.98 |
Table 2: Typical Spectroscopic Data for this compound
¹H NMR (Proton Nuclear Magnetic Resonance) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | m | 2H | Aromatic (ortho-H) |
| ~7.5 | m | 1H | Aromatic (para-H) |
| ~7.4 | m | 2H | Aromatic (meta-H) |
| ~4.3 | t | 2H | -OCH₂- |
| ~1.7 | quintet | 2H | -OCH₂CH ₂- |
| ~1.3-1.5 | m | 6H | -(CH₂)₃- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~133 | Aromatic (para-C) |
| ~130 | Aromatic (ipso-C) |
| ~129 | Aromatic (ortho-C) |
| ~128 | Aromatic (meta-C) |
| ~65 | -OCH₂- |
| ~31 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
IR (Infrared) Spectroscopy [5]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Ester |
| ~1270 | C-O stretch | Ester |
| ~1100 | C-O stretch | Ester |
| ~710 | C-H bend | Aromatic (ortho-disubstituted) |
Visualizations
Figure 1: Mechanism of Fischer Esterification for this compound Synthesis.
Figure 2: Experimental Workflow for this compound Synthesis.
References
Application Notes and Protocols for the Quantification of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hexyl benzoate and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, formulation development, and regulatory compliance in the cosmetic and pharmaceutical industries.
Introduction
This compound and its derivatives, such as 2-hexyldecyl benzoate and diethylamino hydroxybenzoyl this compound, are common ingredients in cosmetic and personal care products, where they function as emollients, solubilizers, and UV filters.[1][2] Accurate and robust analytical methods are essential for their quantification in various matrices to ensure product quality and safety. This document outlines validated GC-MS and HPLC methods for this purpose.
Analytical Methods: A Comparative Overview
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific application, matrix complexity, and required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for detecting trace amounts of the analyte, especially in complex cosmetic matrices.[1] The mass spectrometric detector provides definitive identification of the compound.
-
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely available technique that provides reliable quantification.[1] It is suitable for a broad range of concentrations and the sample preparation can be simpler than for GC-MS.[1]
Quantitative Data Summary
The performance of GC-MS and HPLC-UV methods for the analysis of a related compound, 2-hexyldecyl benzoate, in a cosmetic lotion matrix was evaluated based on key validation parameters.[1] The results are summarized below for clear comparison.
Table 1: Linearity and Range [1]
| Parameter | GC-MS | HPLC-UV |
| Linear Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery) [1]
| Spiked Level | GC-MS Mean Recovery (%) | HPLC-UV Mean Recovery (%) |
| Low (80% of target) | 99.5 | 98.7 |
| Medium (100% of target) | 101.2 | 100.5 |
| High (120% of target) | 99.8 | 101.8 |
Table 3: Precision (Relative Standard Deviation, RSD) [1]
| Parameter | GC-MS RSD (%) | HPLC-UV RSD (%) |
| Repeatability (n=6) | < 1.5% | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% | < 2.5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) [1]
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol is designed for the quantification of this compound in cosmetic formulations.
1. Sample Preparation [1]
-
Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane as the extraction solvent.[1]
-
Vortex for 2 minutes to ensure thorough mixing.[1]
-
Perform ultrasonic extraction for 15 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.[1]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.[1]
2. Chromatographic Conditions [1]
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 280°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.[1]
3. Calibration
Prepare a series of calibration standards by serially diluting a stock solution of this compound in dichloromethane to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[3]
Protocol 2: Quantification of this compound using HPLC-UV
This protocol is suitable for the routine quality control of this compound in cosmetic products.
1. Sample Preparation [1]
-
Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.[1]
-
Add 10 mL of methanol and vortex for 2 minutes.[1]
-
Perform ultrasonic extraction for 20 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.[1]
2. Chromatographic Conditions [1]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 230 nm.[1]
3. Calibration
Prepare a series of calibration standards by serially diluting a stock solution of this compound in methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.[1]
Visualizations
Caption: Workflow for GC-MS Quantification of this compound.
Caption: Workflow for HPLC-UV Quantification of this compound.
References
Application Note: High-Throughput GC-MS Analysis for Purity Assessment of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of hexyl benzoate, an aromatic ester with applications in the pharmaceutical and fragrance industries. The protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This document outlines the necessary instrumentation, experimental procedures, and data interpretation required for the quality control of this compound.
Introduction
This compound is a key organic compound utilized in various industrial applications. Its purity is a critical parameter that can influence the quality, efficacy, and safety of end products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of this compound and its potential impurities.
Experimental Protocol
This protocol provides a detailed procedure for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound (Reference Standard, >99.5% purity)
-
This compound (Sample for analysis)
-
Dichloromethane (DCM), GC grade
-
Helium (Carrier Gas, 99.999% purity)
-
2 mL GC vials with PTFE septa
-
Micropipettes
-
Vortex mixer
Instrumentation
A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer was used.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in split mode.
-
Mass Spectrometer: Capable of electron ionization (EI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane.
-
Vial Transfer: Transfer the prepared solutions into 2 mL GC vials for analysis.
GC-MS Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for your specific instrument.
| Parameter | Value |
| GC | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50-350 amu |
Data Presentation
The purity of the this compound sample is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The following table summarizes the quantitative data obtained from a representative analysis.
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 1-Hexanol | 4.25 | 15,000 | 0.5 |
| 2 | Benzoic Acid | 6.80 | 25,000 | 0.8 |
| 3 | This compound | 10.52 | 2,940,000 | 98.0 |
| 4 | Dihexyl Ether | 11.20 | 20,000 | 0.7 |
Data Analysis and Interpretation
The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or by library matching. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 206, and key fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[1]
Potential impurities in this compound, often arising from the synthesis process, include unreacted starting materials such as benzoic acid and 1-hexanol, and byproducts like dihexyl ether.[2]
Visualizations
Experimental Workflow
Principle of GC-MS Analysis
Conclusion
The GC-MS method described in this application note is a reliable and efficient tool for determining the purity of this compound. The detailed protocol and data analysis guidelines will enable researchers, scientists, and drug development professionals to perform accurate quality control assessments, ensuring the integrity of their products. This method can be readily implemented in any analytical laboratory equipped with standard GC-MS instrumentation.
References
Application Note: A Robust HPLC Method for the Separation of Hexyl Benzoate from Unreacted Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of hexyl benzoate from its primary reactants, hexanol and benzoic acid. The synthesis of this compound, an ester commonly used in cosmetics and as a fragrance ingredient, often results in a mixture containing the final product and unreacted starting materials. This reverse-phase HPLC method provides a straightforward approach for monitoring reaction progress, assessing product purity, and for quality control purposes.
Introduction
This compound is synthesized through the esterification of benzoic acid with hexanol. To ensure the quality and purity of the final product, it is crucial to have a reliable analytical method to separate and quantify the ester from the more polar reactants. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and sensitivity. This document provides a detailed protocol for a reverse-phase HPLC method that effectively separates these three components.
Experimental Protocol
This method utilizes a reverse-phase C18 column to separate the compounds based on their hydrophobicity. Benzoic acid, being the most polar, will elute first, followed by the moderately polar hexanol, and finally the nonpolar this compound.
1. Materials and Reagents
-
This compound (Standard, >98% purity)
-
Hexanol (Reagent grade)
-
Benzoic Acid (Reagent grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (or Formic Acid for MS compatibility) (Reagent grade)[1]
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-15 min: 90% B
-
15-16 min: 90% to 30% B
-
16-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (benzoic acid and this compound have strong absorbance around this wavelength)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each standard (this compound, hexanol, and benzoic acid) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid).
-
-
Sample Preparation:
-
For reaction mixtures, accurately dilute a known amount of the sample in methanol to an appropriate concentration (within the linear range of the method).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of benzoic acid, hexanol, and this compound under the specified chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| Benzoic Acid | ~ 3.5 | - |
| Hexanol | ~ 6.8 | > 2.0 |
| This compound | ~ 12.2 | > 2.0 |
Note: These are typical expected values. Actual retention times may vary depending on the specific column and system.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound and reactants.
Conclusion
The described reverse-phase HPLC method is demonstrated to be effective for the separation and analysis of this compound from its reactants, hexanol and benzoic acid. The method is straightforward, robust, and can be readily implemented in a quality control or research laboratory setting for monitoring the synthesis and purity of this compound. The provided protocol and expected results serve as a valuable guide for researchers and professionals in the field.
References
- 1. Separation of Diethylamino hydroxybenzoyl this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl this compound, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexyl Benzoate as a Specialty Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexyl benzoate, exploring its potential as a high-boiling, specialty solvent in organic reactions. While its primary application lies within the fragrance and cosmetics industries, its inherent properties suggest utility as a process solvent in organic synthesis, particularly in the context of green chemistry initiatives seeking to replace conventional volatile organic compounds (VOCs).
Introduction to this compound as a Solvent
This compound is an aromatic ester characterized by a high boiling point, low volatility, and good solvency for a range of organic compounds.[1][2] These characteristics make it an attractive candidate for a specialty solvent in reactions requiring elevated temperatures, where solvent containment can be challenging with more volatile alternatives. Its classification as a biodegradable and less hazardous compound further enhances its appeal as a potential "green" solvent.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining its suitability for specific reaction conditions and for designing appropriate work-up procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |
| Molecular Weight | 206.28 g/mol | [1][3] |
| CAS Number | 6789-88-4 | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 272 °C (lit.) | |
| Flash Point | >110 °C (>230 °F) | |
| Density | 0.98 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.493 (lit.) | [3] |
| Water Solubility | Insoluble (15.1 mg/L at 24°C) | [3] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons | [2] |
Potential Applications in Organic Synthesis
Based on its high boiling point and stability, this compound is a promising solvent for reactions that require sustained high temperatures.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, often benefit from high-boiling solvents to ensure reaction completion and to facilitate the dissolution of inorganic bases and organometallic reagents.[5] The low volatility of this compound would also simplify reaction setup under inert atmospheres and minimize solvent loss over extended reaction times.
Biocatalysis
In some biocatalytic transformations, the use of organic solvents is necessary to dissolve hydrophobic substrates.[6] The biocompatibility of esters like this compound, coupled with its ability to dissolve a range of organic molecules, makes it a candidate for evaluation in enzymatic reactions where substrate solubility is a limiting factor.
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound and a proposed method for its use as a solvent in a representative cross-coupling reaction.
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Benzoic acid
-
n-Hexanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Toluene (or another suitable azeotroping agent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add benzoic acid (1.0 eq), n-hexanol (1.2-1.5 eq), and toluene (approx. 2 mL per gram of benzoic acid).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzoic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Proposed Protocol: Suzuki-Miyaura Coupling Using this compound as Solvent
This hypothetical protocol is based on general procedures for Suzuki-Miyaura couplings and the properties of this compound. Note: This protocol requires experimental validation.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
This compound (as solvent)
-
Ethyl acetate (for work-up)
-
Water
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stir bar and hotplate
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add this compound as the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the inorganic salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.
-
The crude product can be purified by column chromatography. Due to the high boiling point of this compound, careful consideration of the purification method is required to separate the product from the solvent.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Proposed Workflow for Evaluating this compound as a Solvent
Caption: Proposed workflow for solvent evaluation.
Safety and Handling
This compound is considered to be of low toxicity.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound presents an interesting profile as a potential specialty solvent for organic synthesis. Its high boiling point, low volatility, and favorable safety profile align with the principles of green chemistry. While its application in this context is not yet well-documented, the information and protocols provided in these notes offer a solid foundation for researchers to explore its utility in high-temperature organic reactions. Further experimental validation is encouraged to fully characterize its performance as a reaction solvent.
References
Application Notes and Protocols: Hexyl Benzoate in Polymer Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of hexyl benzoate as a plasticizer and coalescing agent in polymer manufacturing. The information is intended to guide researchers and scientists in formulating and evaluating polymers incorporating this additive.
Introduction to this compound in Polymer Systems
This compound is an aromatic ester that can be utilized as a primary plasticizer in various polymer systems, most notably in polyvinyl chloride (PVC) and its copolymers. Its chemical structure, featuring a benzene ring and a hexyl chain, suggests properties that are advantageous for polymer modification. As a member of the benzoate ester family, it is considered a non-phthalate plasticizer, offering a potentially favorable toxicological profile compared to traditional phthalate-based plasticizers. This makes it a person of interest for applications in consumer goods, and potentially in medical and pharmaceutical-related materials, pending further biocompatibility studies.
In addition to its role as a plasticizer, this compound's properties suggest its potential use as a coalescing agent in latex-based coatings and adhesives. By temporarily lowering the glass transition temperature (Tg) of the polymer particles, it can facilitate the formation of a continuous and uniform film at ambient temperatures.
This compound as a Plasticizer
As a plasticizer, this compound is expected to increase the flexibility, durability, and workability of polymers like PVC by reducing the intermolecular forces between polymer chains.[1] Benzoate plasticizers are known for their good compatibility with a variety of polymers and high solvating power.[2]
Mechanism of Action as a Plasticizer
The plasticizing effect of this compound is attributed to its molecular structure. The polar ester group interacts with the polar sites on the polymer chains (e.g., the C-Cl bond in PVC), while the non-polar hexyl group and benzene ring increase the free volume between the polymer chains. This increased free volume allows for greater chain mobility, resulting in a lower glass transition temperature and increased flexibility.
References
Application Note: Laboratory-Scale Synthesis of Hexyl Benzoate
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of hexyl benzoate, a common fragrance ingredient and specialty solvent. The primary method detailed is the Fischer-Speier esterification of benzoic acid with n-hexanol, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation, purification, and characterization of this ester.
Introduction
This compound (C13H18O2) is an ester known for its pleasant, woody-balsamic odor, which has led to its use in the fragrance industry in products such as soaps and perfumes.[1] Beyond its aromatic properties, it serves as a specialty solvent. The most common and established method for its synthesis on a laboratory scale is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) and an alcohol (n-hexanol).[2][3] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[2][3][4] This protocol will detail the necessary reagents, equipment, and steps for the successful synthesis and purification of this compound.
Key Experiment: Fischer-Speier Esterification of Benzoic Acid and n-Hexanol
The synthesis of this compound is achieved by the reaction of benzoic acid and n-hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4] The reaction is conducted under reflux with a Dean-Stark apparatus to continuously remove the water generated, thereby driving the reaction towards the formation of the ester.[4][5]
Reaction Scheme:
C6H5COOH (Benzoic Acid) + C6H13OH (n-Hexanol) --(H+)--> C6H5COOC6H13 (this compound) + H2O
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Benzoic Acid | ≥99.5% | Standard Supplier | |
| n-Hexanol | ≥98% | Standard Supplier | Can be used in excess. |
| Sulfuric Acid (H2SO4) | Concentrated (98%) | Standard Supplier | Catalyst. Handle with extreme care. |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Solvent for azeotropic water removal. |
| Sodium Bicarbonate (NaHCO3) | Saturated Solution | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl) | Saturated Solution | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | ≥99.5% | Standard Supplier | Drying agent. |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction. |
2. Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
3. Reaction Setup and Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 0.1 mol, 12.21 g) and n-hexanol (e.g., 0.11 mol, 11.24 g, 1.1 equivalents).
-
Add toluene (approx. 100 mL) to the flask to dissolve the reactants.[5]
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture with stirring.[4]
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[5]
-
Continue refluxing for 4-6 hours or until no more water is collected in the trap.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the benzoic acid spot.[4][5]
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.[4]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (approx. 100 mL).[4]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.[4][5]
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.[4]
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Benzoic Acid | 1 molar equivalent | |
| n-Hexanol | 1.1 - 1.5 molar equivalents | Using an excess of the alcohol can help drive the equilibrium.[4] |
| Catalyst | ||
| Sulfuric Acid | Catalytic amount (e.g., 0.5-1% mol) | p-Toluenesulfonic acid is also a common alternative.[4][5] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 110-120 °C) | |
| Reaction Time | 4 - 10 hours | Monitor by TLC or water collection in Dean-Stark trap.[2] |
| Product Information | ||
| Product | This compound | |
| Molecular Formula | C13H18O2 | [6] |
| Molecular Weight | 206.28 g/mol | [6] |
| Boiling Point | 272 °C | [1] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and efficiency of water removal. |
Workflow and Diagrams
The overall experimental workflow for the synthesis of this compound via Fischer esterification is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
The mechanism of the Fischer esterification proceeds through several key steps involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and elimination of water.
References
Application Note: Purification of Crude Hexyl Benzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of crude hexyl benzoate using silica gel column chromatography. This method is effective for removing common impurities such as unreacted starting materials to yield a high-purity product suitable for further research and development.
Principle of Separation
Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1] For the purification of this compound, silica gel, a polar stationary phase, is employed. This compound is a moderately polar ester and thus has a moderate affinity for the silica gel.[2]
The most common impurities from its synthesis (e.g., Fischer esterification of benzoic acid and hexanol) are the unreacted starting materials:
-
Benzoic Acid: A highly polar carboxylic acid that strongly adsorbs to the silica gel.
-
Hexanol: An alcohol that is more polar than the ester product but less polar than benzoic acid.[2]
By using a mobile phase consisting of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate), a polarity gradient can be created.[2] Non-polar impurities will elute first, followed by the moderately polar this compound. The more polar hexanol will elute later than the product, and the highly polar benzoic acid will remain strongly adsorbed at the top of the column under typical elution conditions.[2]
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
It is crucial to first determine the optimal mobile phase composition using TLC. The ideal solvent system will provide good separation between the product and impurities, with the this compound spot having an Rf value between 0.2 and 0.4.[2]
Protocol:
-
Prepare a TLC developing chamber with a filter paper wick and a small amount of a test eluent (e.g., 5% ethyl acetate in n-hexane).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the dissolved crude mixture onto a silica gel TLC plate. If available, spot standards of benzoic acid and hexanol alongside the crude mixture for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top.
-
Remove the plate and visualize the separated spots under a UV lamp (254 nm), as the aromatic benzoate ester is UV-active.[2]
-
Calculate the Rf value for each spot. Adjust the ratio of ethyl acetate to hexane to achieve the desired separation and Rf value for the product. A higher concentration of ethyl acetate will increase the Rf values of all components.[2]
Table 1: Typical Thin Layer Chromatography (TLC) Data
| Compound | Typical Rf Value (5% Ethyl Acetate in Hexane) |
|---|---|
| Non-polar Impurities | > 0.6 |
| This compound | ~0.4 - 0.5 [2] |
| Hexanol | ~0.2 - 0.3[2] |
| Benzoic Acid | ~0.0 - 0.1 (often with streaking)[2] |
Column Chromatography Purification
This protocol outlines a general procedure for flash column chromatography. The scale should be adjusted based on the amount of crude product.
Materials and Equipment:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)[2]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol:
-
Column Preparation (Slurry Packing Method):
-
Secure the column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom to support the packing.[1] Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Calculate the required amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).[2]
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 1-2% ethyl acetate in hexane).[3]
-
With the stopcock open, pour the slurry into the column, allowing the solvent to drain. Continuously tap the column gently to ensure an even, compact bed without air bubbles or cracks.[4]
-
Once all the silica has settled, allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Carefully add a protective layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane) or the initial eluting solvent.[2]
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[2]
-
Open the stopcock and allow the sample to adsorb onto the silica bed, draining the solvent until it reaches the sand layer.
-
Add a small amount of the initial eluting solvent to wash the sides of the column and allow this to adsorb onto the silica as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial, low-polarity eluent (e.g., 1-2% ethyl acetate in hexane).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).[4]
-
A gradient elution is recommended for optimal separation.[2] Start with the low-polarity eluent to first remove any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 5%, then 10% ethyl acetate in hexane). This will elute the this compound.[2]
-
Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound spot.
-
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound, which is typically an oil or solid.[2][5]
-
Determine the final yield and confirm the purity using analytical techniques such as GC-MS, ¹H NMR, or ¹³C NMR.[6]
-
Data Summary
Table 2: Summary of Column Chromatography Parameters
| Parameter | Specification/Value | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent suitable for separating moderately polar esters from more polar and non-polar impurities.[2] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient separation capacity and prevents column overloading.[2] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Provides a tunable polarity gradient for effective elution.[2][6] |
| Elution Method | Gradient Elution | Starts with low polarity (1-2% EtOAc) to remove non-polar impurities, then increases (5-20% EtOAc) to elute the product.[2] |
| Analysis Method | TLC, UV 254 nm | Quick, effective monitoring of fractions to identify the pure product.[2] |
Table 3: Illustrative Purification Results
| Parameter | Before Purification | After Purification |
|---|---|---|
| Appearance | Yellowish/Brownish Oil | Colorless Oil or White Solid |
| Purity (by GC-MS) | ~85% | >98% |
| Typical Yield | N/A | 80-95% |
Visualized Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in column chromatography.
References
Application Notes and Protocols for the Electrochemical Synthesis of n-Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of n-hexyl benzoate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. Electrochemical synthesis offers a green and efficient alternative to traditional esterification methods, avoiding harsh catalysts and high temperatures. These notes are intended for professionals in research and development who are exploring sustainable synthetic methodologies.
Introduction to Electrochemical Esterification
Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. In the context of esterification, an electric potential is applied to a solution containing a carboxylic acid and an alcohol to facilitate the formation of an ester. This method can proceed via different mechanisms, including the anodic oxidation of the carboxylate to form a reactive intermediate that then reacts with the alcohol. The key advantages of this approach include mild reaction conditions, high selectivity, and the avoidance of hazardous reagents.
The direct electrochemical synthesis of n-hexyl benzoate from benzoic acid and n-hexanol is a promising green alternative to conventional methods. While specific literature on this exact transformation is sparse, protocols for analogous reactions, such as the electrochemical synthesis from benzaldehyde, provide a strong foundation for the development of a robust procedure.
Proposed Reaction Mechanism
The electrochemical esterification of benzoic acid is thought to proceed via the anodic oxidation of the benzoate ion. The proposed mechanism involves the following steps:
-
Deprotonation: Benzoic acid is deprotonated in the presence of a base or upon dissolution in a suitable solvent to form the benzoate anion.
-
Anodic Oxidation: At the anode, the benzoate anion undergoes a one-electron oxidation to form a benzoyloxy radical.
-
Radical Attack or Further Oxidation: The benzoyloxy radical can then be attacked by n-hexanol to form the ester and a hydrogen radical. Alternatively, the radical could be further oxidized to a benzoyl cation, which is then rapidly attacked by n-hexanol.
-
Product Formation: The final steps involve the formation of the n-hexyl benzoate ester and regeneration of the catalyst or supporting electrolyte.
Data Presentation
The following tables summarize quantitative data from relevant electrochemical and conventional esterification reactions to provide a comparative overview.
Table 1: Electrochemical Synthesis of Benzoate Esters
| Starting Material | Alcohol | Electrode Material | Electrolyte | Solvent | Voltage/Current | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | n-Hexanol | Graphite | TBAF | Methanol/Acetonitrile | 5 V | 5 | 85 | [1] |
| Benzoic Acid | Low-alcohol liquor | Gold | (endogenous) | Ethanol/Water | 0.5 - 0.8 V | Not specified | >20% increase | [2] |
Table 2: Conventional Esterification of Benzoic Acid with Hexanol
| Catalyst | Temperature (°C) | Reaction Time | Molar Ratio (Acid:Alcohol) | Conversion (%) | Reference |
| Deep Eutectic Solvent | 75 | Not specified | 1:10 | 67.5 | [3] |
| Tin(II) Compound | 160-250 | Not specified | Not specified | High | [4] |
| p-Toluenesulfonic acid | 92.2 - 116.4 | 120 min | Not specified | 92 | [5][6] |
Experimental Protocols
This section provides a detailed protocol for the electrochemical synthesis of n-hexyl benzoate from benzoic acid and n-hexanol. This protocol is based on established methods for similar electrochemical reactions and should be considered a starting point for optimization.
Materials and Equipment
-
Reactants:
-
Benzoic acid (≥99.5%)
-
n-Hexanol (≥98%)
-
-
Solvent:
-
Acetonitrile (anhydrous, ≥99.8%)
-
Methanol (anhydrous, ≥99.8%)
-
-
Supporting Electrolyte:
-
Tetrabutylammonium fluoride (TBAF, ~1.0 M in THF) or Tetrabutylammonium tetrafluoroborate (TBATFB, ≥99%)
-
-
Electrodes:
-
Graphite plates or rods (anode and cathode)
-
-
Electrochemical Cell:
-
Undivided glass cell (beaker type)
-
Stir plate and magnetic stir bar
-
-
Power Supply:
-
DC power supply capable of constant voltage or constant current operation
-
-
Purification and Analysis:
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for product characterization
-
Synthetic Procedure
-
Cell Assembly:
-
Place a magnetic stir bar in a 50 mL undivided electrochemical cell.
-
Secure two graphite electrodes parallel to each other with a fixed distance (e.g., 1-2 cm).
-
-
Reaction Mixture Preparation:
-
In the electrochemical cell, dissolve benzoic acid (e.g., 10 mmol, 1.22 g) and n-hexanol (e.g., 20 mmol, 2.04 g, 2 equivalents) in a mixture of acetonitrile (20 mL) and methanol (20 mL).
-
Add the supporting electrolyte, for example, TBATFB (e.g., 0.1 M, ~1.32 g).
-
-
Electrolysis:
-
Immerse the electrodes into the solution.
-
Stir the solution at a constant rate (e.g., 300 rpm).
-
Connect the electrodes to the DC power supply.
-
Apply a constant cell voltage (e.g., starting at 5 V) or a constant current density (e.g., 10-20 mA/cm²).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is expected to take several hours (e.g., 5-8 hours).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), disconnect the power supply and remove the electrodes.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted benzoic acid, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure n-hexyl benzoate.
-
-
Characterization:
-
Confirm the identity and purity of the n-hexyl benzoate by GC-MS and NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical synthesis of n-hexyl benzoate.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the anodic esterification of benzoic acid with n-hexanol.
References
- 1. Hexyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Electrochemical esterification in distilled liquor via gold catalysis and its application for enhancing ester aroma of low-alcohol liquor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
Troubleshooting & Optimization
How to increase the yield of hexyl benzoate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of hexyl benzoate.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis, particularly via Fischer esterification, are often due to the reversible nature of the reaction and several other factors.[1]
-
Equilibrium Limitations: The reaction between benzoic acid and hexan-1-ol is an equilibrium process. Without intervention, the reaction will reach a point where the forward and reverse reactions occur at the same rate, limiting the product yield. A 1:1 molar ratio of a carboxylic acid and an alcohol might only result in a yield of around 67%.[1]
-
Presence of Water: Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the reactants (hydrolysis), reducing the ester yield.[2]
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and catalyst concentration may not be optimized.
-
Ineffective Catalysis: The acid catalyst may be deactivated or an inappropriate choice for the reaction.
-
Side Reactions: The formation of byproducts, such as dihexyl ether from the self-condensation of hexan-1-ol, can consume reactants and lower the yield of the desired ester.
Solutions:
-
Use an Excess of a Reactant: Employing a significant molar excess of one reactant, typically the less expensive one (in this case, hexan-1-ol), can shift the equilibrium towards the product side according to Le Châtelier's principle. A four-fold molar excess of alcohol can potentially increase the yield to approximately 95%.[1]
-
Remove Water: Actively removing water as it forms is a highly effective strategy. This can be achieved by using a Dean-Stark apparatus during reflux with a solvent that forms an azeotrope with water, such as toluene.[3]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to determine the optimal conditions for your specific setup.
-
Select an Appropriate Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TSA) or solid acid catalysts can offer higher yields and easier workup.
Q2: How can I effectively remove unreacted benzoic acid from my final product?
A2: Unreacted benzoic acid can often co-purify with the this compound. A simple and effective method for its removal is a basic wash during the workup procedure.
-
Procedure: After the reaction, dilute the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can thus be separated. Check the pH of the aqueous layer to ensure it is basic, indicating that all the acid has been neutralized.
Q3: My purified this compound has a yellow or brown discoloration. What is the cause and how can I prevent it?
A3: Discoloration often indicates degradation of the starting materials or product, which can be caused by excessively high reaction temperatures or prolonged reaction times.
-
Prevention:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it as soon as the starting material is consumed, avoiding unnecessary heating.
-
-
Purification: If the product is already discolored, purification by vacuum distillation can separate the desired this compound from less volatile colored impurities.
Q4: What are some alternative catalysts to sulfuric acid for this compound synthesis?
A4: While sulfuric acid is a common and inexpensive catalyst, it can cause charring and side reactions.[4] Alternative catalysts can offer milder reaction conditions and improved yields.
-
p-Toluenesulfonic acid (p-TSA): A solid organic acid that is often less harsh than sulfuric acid.
-
Solid Acid Catalysts: Materials like Amberlyst-15, zeolites, or metal oxides (e.g., Zr/Ti oxides) can be used.[5] These are often advantageous as they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.
-
Lewis Acids: Compounds like tetraisopropyl titanate can also catalyze the reaction.
-
Enzymes: Lipases can be used as biocatalysts for esterification under very mild conditions, which is particularly useful for sensitive substrates.
Data Presentation
While specific quantitative data for the synthesis of this compound under varying conditions is sparse in the literature, the following table presents data for the synthesis of analogous benzoate esters. These results illustrate general trends that can be applied to optimize this compound synthesis.
| Ester Product | Alcohol | Catalyst (mol%) | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Benzoate | Methanol | H₂SO₄ (conc.) | 1 : 9.4 | Reflux (65) | 0.5 | ~75 (isolated) | [1] |
| Methyl Benzoate | Methanol | Zr/Ti Solid Acid | 1 : 16.4 | 100 | 24 | 92.3 | [5] |
| Ethyl Benzoate | Ethanol | H₂SO₄ (conc.) | 1 : 5.2 | Reflux | 1 | - | |
| Butyl Benzoate | 1-Butanol | PTA (0.4 mol%) | 1 : 1.5 | 120 | 4 | 91 | [6] |
| Butyl Benzoate | 1-Butanol | PTA (0.4 mol%) | 1 : 1.5 | 110 | 4 | 88 | [6] |
| This compound Derivative* | n-Hexanol | Composite Oxide | 1 : 1.6-1.7 (mass ratio) | 145-150 | 5-6 | 89.5 | [4] |
Note: This derivative is n-hexyl 2-(4-diethylamino-2-hydroxybenzoyl) benzoate. PTA = Phosphotungstic Acid.
Experimental Protocols
Key Experiment: Fischer Esterification of Benzoic Acid with Hexan-1-ol
This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with a Dean-Stark apparatus for water removal.
Materials:
-
Benzoic acid
-
Hexan-1-ol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent that forms an azeotrope with water, e.g., cyclohexane)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq.), hexan-1-ol (1.5-3.0 eq.), and toluene (enough to suspend the reactants).
-
Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.02-0.05 eq.) or a few drops of concentrated H₂SO₄.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.
-
Monitoring the Reaction: Continue reflux until the theoretical amount of water has been collected in the trap, or until the reaction is complete as monitored by TLC (visualizing the disappearance of the benzoic acid spot). This may take several hours.
-
Workup - Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Washing:
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted benzoic acid and the acid catalyst. Check the aqueous layer to ensure it is basic.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to aid in the separation of the layers.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Remove the solvent and excess hexan-1-ol under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a clear, colorless liquid.
Mandatory Visualization
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Cas 6789-88-4,this compound | lookchem [lookchem.com]
- 4. CN112010771B - Preparation method of n-hexyl 2- (4-diethylamino-2-hydroxybenzoyl) benzoate - Google Patents [patents.google.com]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Esterification of Benzoic Acid with Hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of benzoic acid with hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Fischer esterification of benzoic acid with hexanol?
A1: The main side reactions are the formation of benzoic anhydride from the self-condensation of benzoic acid, and the formation of di-n-hexyl ether and hexene from the acid-catalyzed dehydration of hexanol.[1][2]
Q2: How can I minimize the formation of these side products?
A2: To minimize side reactions, it is recommended to use an excess of the alcohol (hexanol), which shifts the equilibrium towards the desired ester product.[3][4] Additionally, removing water as it forms, for example by using a Dean-Stark apparatus, can significantly increase the yield of hexyl benzoate.[5] Careful selection of the catalyst and reaction temperature is also crucial.
Q3: What is a typical yield for the esterification of benzoic acid with hexanol?
A3: The yield is highly dependent on the reaction conditions. One study reported a 67.5% conversion of benzoic acid when reacted with hexanol at 75°C using a deep eutectic solvent (DES) as a catalyst.[6] By optimizing conditions, such as using a large excess of hexanol and efficient water removal, yields can be significantly improved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[3][7] | - Use a significant excess of hexanol (3-5 equivalents or more).- Remove water as it is formed using a Dean-Stark trap or molecular sieves.[5] |
| Incomplete reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using TLC or GC.[8]- Increase the reaction time or temperature, but be mindful of increased side product formation at very high temperatures. | |
| Loss of product during workup: The ester may be partially soluble in the aqueous phase during extraction. | - Ensure complete extraction with a suitable organic solvent.- Minimize the volume of aqueous washes. | |
| Presence of a significant amount of benzoic anhydride | Self-condensation of benzoic acid: This can be promoted by high temperatures and certain catalysts. | - Use milder reaction conditions.- Consider using a catalyst that is less prone to promoting anhydride formation. |
| Significant formation of di-n-hexyl ether | Acid-catalyzed dehydration of hexanol: This side reaction is favored by strong acid catalysts and higher temperatures.[1] | - Use a milder acid catalyst or a lower concentration of a strong acid.- Maintain the lowest effective reaction temperature. |
| Detection of hexene in the reaction mixture | Dehydration of hexanol: This is another potential side reaction, especially at higher temperatures.[1] | - Lower the reaction temperature.- Use a catalyst system that is more selective for esterification over elimination. |
| Multiple spots on TLC, including starting materials and unknown byproducts | Complex reaction mixture: Indicates the presence of starting materials, the desired product, and one or more side products.[2] | - Co-spot the TLC plate with pure samples of benzoic acid and hexanol to identify starting materials.- Isolate the byproducts by column chromatography and characterize them using techniques like NMR and MS to confirm their identity. |
Quantitative Data on Side Reactions
The following table summarizes available quantitative data on the yields of the main product and side products under different conditions. Note that data for the specific benzoic acid/hexanol system is limited, and data from related reactions are included for reference.
| Reaction | Catalyst/Conditions | Main Product Yield | Side Product(s) & Yield | Reference |
| Benzoic acid + Hexanol | Deep Eutectic Solvent (p-TSA & BTEAC), 75°C | 67.5% conversion of benzoic acid | Not specified | [6] |
| Dehydration of 1-Hexanol | Amberlyst 70, 190°C | N/A | Di-n-hexyl ether (yield not specified, but high conversion) | |
| Benzoic acid + Benzyl alcohol | DCID, room temperature | Benzyl benzoate (86%) | No side products mentioned | [9] |
| Benzoic acid + Methanol | H2SO4, reflux | Methyl benzoate (up to 99% with 100-fold excess of methanol) | Not specified | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using a Dean-Stark Trap
This protocol is designed to maximize the yield of this compound by continuously removing water.
Materials:
-
Benzoic acid (1.0 eq)
-
Hexan-1-ol (3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add benzoic acid, hexan-1-ol, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the benzoic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Reaction Pathways
The following diagram illustrates the main esterification reaction and the competing side reactions.
Caption: Reaction scheme showing the desired esterification and competing side reactions.
Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting common issues during the esterification.
Caption: A decision tree for troubleshooting the esterification of benzoic acid with hexanol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hexyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted hexanol from the hexyl benzoate product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the chosen separation technique.
Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast.- No significant boiling point difference under the current pressure. | - Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Consider vacuum distillation to lower the boiling points and increase the boiling point difference. |
| Product Decomposition | - The boiling point of this compound is high, leading to thermal degradation at atmospheric pressure. | - Utilize vacuum distillation to lower the boiling point of the ester and prevent decomposition.[1][2] |
| Bumping/Uneven Boiling | - Lack of boiling chips or a stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the mixture gradually and evenly. |
| No Distillate Collected | - System leak in a vacuum distillation setup.- Insufficient heating. | - Check all joints and connections for leaks. Ensure a proper seal.- Increase the heating mantle temperature gradually. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Shaking the separatory funnel too vigorously. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor Separation of Layers | - The densities of the organic and aqueous layers are too similar. | - Add a small amount of a solvent that is miscible with one phase but not the other to alter the density.- Centrifugation can aid in separating the layers. |
| Hexanol Remains in the Organic Layer | - Insufficient number of extractions.- Hexanol has some solubility in the organic solvent. | - Increase the number of extractions with the aqueous phase (e.g., 3-4 washes).- Use a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to wash the organic layer. This can help to partition the slightly polar hexanol into the aqueous phase and also removes any acidic catalyst residue.[3] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Hexanol and this compound | - Incorrect mobile phase polarity.- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.[4][5]- Ensure the column is packed evenly without any cracks or channels.- Use an appropriate amount of crude product for the size of the column. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the solvent ratio of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up. |
| Streaking or Tailing of Bands | - The sample was not loaded onto the column in a concentrated band.- The compound is not very soluble in the mobile phase. | - Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column.- Consider using a stronger solvent to dissolve the sample for loading, and then start the elution with the less polar mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove a small amount of unreacted hexanol?
A simple liquid-liquid extraction with water or a dilute sodium bicarbonate solution is often sufficient to remove small quantities of residual hexanol. This method takes advantage of the slight solubility of hexanol in aqueous solutions, whereas this compound is insoluble.[6]
Q2: When should I choose distillation for purification?
Distillation is a good choice when there is a significant amount of unreacted hexanol to be removed. Given the large difference in boiling points between hexanol (approx. 157 °C) and this compound (approx. 272 °C), fractional distillation can be very effective.[7][8][9] For high-purity requirements, vacuum distillation is recommended to prevent thermal decomposition of the ester.[1][2]
Q3: Is column chromatography necessary for purifying this compound?
Column chromatography is the preferred method when very high purity is required, as it can effectively separate the ester from the alcohol and other potential non-volatile impurities.[4][5] It is particularly useful for removing trace amounts of impurities that are difficult to separate by other means.
Q4: Can I use a rotary evaporator to remove the hexanol?
While a rotary evaporator is excellent for removing volatile solvents, it is generally not effective for separating hexanol from this compound due to the relatively high boiling point of hexanol.
Q5: How can I confirm that all the hexanol has been removed?
The purity of the final this compound product can be assessed using analytical techniques such as:
-
Gas Chromatography (GC): Provides a quantitative measure of purity by separating the components of the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of characteristic peaks of hexanol that would be absent in the pure this compound spectrum.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the presence of residual hexanol.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Solubility in Water | General Polarity |
| Hexanol | 102.17 | ~157[1][5][8][10][11] | Slightly soluble (5.9 g/L at 20 °C)[5] | More Polar |
| This compound | 206.28 | ~272[3][4][7] | Insoluble[4][9][12][13] | Less Polar |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping.
-
Sample Preparation: Place the crude this compound mixture into the distillation flask with a magnetic stir bar.
-
Initiate Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the hexanol fraction at its reduced pressure boiling point. Once the hexanol has been removed, increase the heating to distill the this compound.
-
Completion: Stop the distillation before the flask is completely dry. Release the vacuum before turning off the cooling water.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release pressure. Gently swirl the funnel for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Base Wash (Optional but Recommended): Add a 5% sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. This will neutralize any residual acid catalyst and help remove more hexanol.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove dissolved water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4][10][14]
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing. Add a layer of sand on top of the silica gel.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like hexane) and carefully load it onto the top of the column.[4][14]
-
Elution: Elute the column with an appropriate mobile phase, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary. The less polar this compound will elute before the more polar hexanol.
-
Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zhongdachemical.com [zhongdachemical.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Liquid-liquid extraction [scioninstruments.com]
- 12. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 13. Cas 6789-88-4,this compound | lookchem [lookchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Efficient Synthesis of Hexyl Benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient synthesis of hexyl benzoate. It provides troubleshooting guidance for common issues encountered during experimentation and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium limitations. | Increase Reactant Excess: Use a larger molar excess of 1-hexanol (e.g., 1.5 to 3 equivalents) to shift the equilibrium towards the product.[1] Efficient Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove the water byproduct, driving the reaction to completion.[1][2] Extend Reaction Time: Prolong the reflux period and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] |
| Ineffective catalysis. | Optimize Catalyst Choice: Consider alternative catalysts. Solid acid catalysts like Amberlyst-15 can offer high yields and easier removal.[2] Lewis acids, such as tetraisopropyl titanate, may also be effective.[1][3] Check Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture. Use a fresh, anhydrous catalyst.[1] Increase Catalyst Concentration: Incrementally increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), while monitoring for an increase in side reactions.[1] | |
| Formation of Side Products (e.g., Dihexyl Ether, Hexene) | High reaction temperatures and/or excessive acid catalyst concentration. | Optimize Catalyst Loading: Reduce the concentration of the acid catalyst to the minimum effective amount.[1] Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[1] Select a Milder Catalyst: Consider using a less aggressive catalyst to minimize side reactions.[1] |
| Product is Colored (Yellow to Brown) | Degradation of starting materials or product at high temperatures. | Lower Reaction Temperature: If feasible, reduce the reflux temperature. Some catalysts may allow for lower reaction temperatures.[1] Decolorization: Treat the crude product with activated carbon before the final purification steps.[1] |
| Presence of Unreacted Benzoic Acid in Final Product | Incomplete reaction or inefficient purification. | Drive Reaction to Completion: Refer to the solutions for "Low Yield."[1] Thorough Base Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid. Ensure the aqueous layer is basic by checking the pH.[1][4] |
| Presence of Unreacted 1-Hexanol in Final Product | Incomplete reaction or inefficient purification. | Drive Reaction to Completion: Refer to the solutions for "Low Yield."[1] Purification by Distillation: Purify the crude product via vacuum distillation to separate the higher-boiling this compound from the more volatile 1-hexanol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[2] This method involves the reaction of benzoic acid with 1-hexanol in the presence of an acid catalyst. The reaction is typically conducted at elevated temperatures with continuous removal of water to favor the formation of the ester.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two main side reactions are the acid-catalyzed dehydration of 1-hexanol to form hexene and the formation of dihexyl ether from the reaction of two 1-hexanol molecules.[1] These side reactions are more likely to occur at higher temperatures and with high concentrations of strong acid catalysts.
Q3: How can I minimize the formation of these side products?
A3: To minimize side reactions, it is crucial to carefully control the reaction conditions. Using the minimum effective amount of the acid catalyst and the lowest possible reaction temperature that still ensures a reasonable reaction rate is recommended.[1] Employing a milder catalyst can also be beneficial.[1]
Q4: What is a typical work-up and purification procedure for the synthesis of this compound?
A4: A standard work-up procedure involves cooling the reaction mixture, followed by dilution with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by water and brine washes.[4] The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation.[1]
Q5: Are there more environmentally friendly catalyst options for this synthesis?
A5: Yes, solid acid catalysts such as acidic resins (e.g., Amberlyst-15), zeolites, and some metal oxides are considered greener alternatives to traditional mineral acids like sulfuric acid.[2][5][6] These catalysts are often easier to separate from the reaction mixture, can be recycled, and may reduce corrosion and waste generation.[2][5] Deep eutectic solvents have also been explored as environmentally friendly dual solvent-catalysts.[6]
Catalyst Performance Data
The selection of a catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of various catalysts under different conditions.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference(s) |
| Ni-Mg-Al Mixed Oxide | Benzoic Acid, 2-Ethylhexanol | Not Specified | 10 | 67.2% Yield | [7] |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic Acid, Hexanol | 75 | Not Specified | 67.5% Conversion | [6] |
| Tetraisopropyl Titanate | Benzoic Acid, 2-Ethylhexanol | 190-230 | Not Specified | High Purity Product | [3] |
| Metal Composite Oxide Solid Acid | 2-(4-diethylamino-2-hydroxybenzoyl) benzoic acid, n-hexanol | 145-150 | 5-6 | 85.4% Yield (crude) | [5] |
| Amberlyst-16 | Lauric Acid, 2-Ethylhexanol | 140 | Not Specified | >98% Conversion | [8] |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions, equipment, and scale of the reaction. Some data points are for similar esterification reactions and serve as a reference.
Experimental Protocols
Key Experiment: Fischer Esterification of Benzoic Acid with 1-Hexanol
Objective: To synthesize this compound from benzoic acid and 1-hexanol using an acid catalyst with azeotropic removal of water.
Materials:
-
Benzoic acid
-
1-Hexanol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 1-5 mol%)
-
Toluene (as a solvent for azeotropic water removal)
-
Diethyl ether (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid and 1.5 equivalents of 1-hexanol.
-
Add toluene to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, which indicates that the reaction is complete. Monitor the reaction progress by TLC.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by vacuum distillation.[1]
Visualizations
Reaction Mechanism: Acid-Catalyzed Esterification
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for this compound synthesis.
Catalyst Selection Guide
Caption: Decision tree for selecting a catalyst for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112010771B - Preparation method of n-hexyl 2- (4-diethylamino-2-hydroxybenzoyl) benzoate - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. secure.confis.cz [secure.confis.cz]
- 8. digital.csic.es [digital.csic.es]
Technical Support Center: Purification of Hexyl Benzoate by Distillation
Welcome to the Technical Support Center for the purification of hexyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by distillation?
A1: The main challenge in purifying this compound is its high boiling point of 272 °C at atmospheric pressure.[1][2][3][4][5] Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Therefore, vacuum distillation is the recommended method to lower the boiling point to a safer temperature range.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound, typically synthesized through Fischer esterification, include:
-
Unreacted starting materials: Benzoic acid and hexanol.
-
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Byproducts: Water formed during the reaction and potentially small amounts of side-reaction products like dihexyl ether.
-
Degradation products: Formed if the reaction or distillation is carried out at excessively high temperatures.
Q3: How can I remove acidic impurities like benzoic acid and the catalyst before distillation?
A3: Acidic impurities should be removed by washing the crude this compound with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The mixture should be gently agitated in a separatory funnel, with frequent venting to release the carbon dioxide gas produced. This is followed by washing with water to remove any remaining salts and water-soluble impurities.
Q4: Is it necessary to dry the crude this compound before distillation?
A4: Yes, it is crucial to thoroughly dry the crude this compound after the washing steps and before distillation. The presence of water can interfere with the distillation process and may lead to the formation of azeotropes, making separation less efficient. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable drying agents.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by distillation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow or brown) after distillation. | Thermal decomposition due to excessive temperature. | - Lower the distillation temperature by applying a higher vacuum. - Ensure the heating mantle is set to the lowest effective temperature. - Consider using a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Residual acidic impurities catalyzing degradation. | - Ensure a thorough pre-distillation wash with a basic solution to completely remove any acid catalyst and unreacted benzoic acid. | |
| Poor separation of this compound from impurities. | Inefficient distillation setup for the separation of components with close boiling points. | - For challenging separations, use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Unstable vacuum during distillation. | - Check all connections and seals for leaks. - Ensure the vacuum pump is in good working condition and can achieve the desired pressure. - Use a vacuum regulator for precise pressure control. | |
| "Bumping" or uneven boiling in the distillation flask. | Lack of boiling chips or inadequate stirring. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| High viscosity of the crude product. | - Ensure efficient stirring throughout the distillation process. | |
| Low yield of purified this compound. | Incomplete reaction or loss of product during workup. | - Optimize the esterification reaction conditions to maximize conversion. - During the aqueous wash steps, back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product. |
| Product decomposition during distillation. | - Follow the recommendations for preventing thermal decomposition mentioned above. | |
| Cloudy distillate. | Presence of water in the purified product. | - Ensure the crude product is thoroughly dried before distillation. - Check for any leaks in the distillation apparatus that could allow atmospheric moisture to enter. - Store the purified product over molecular sieves. |
Data Presentation
Estimated Boiling Point of this compound at Reduced Pressures
The following table provides estimated boiling points of this compound at various vacuum pressures. These values are calculated using a vapor pressure nomograph and the known boiling point at atmospheric pressure (272 °C). For precise work, it is recommended to determine the boiling point experimentally under your specific vacuum conditions.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~105 |
| 5 | ~135 |
| 10 | ~150 |
| 20 | ~168 |
| 50 | ~195 |
| 100 | ~220 |
Experimental Protocols
Protocol 1: Pre-distillation Workup of Crude this compound
-
Transfer: Transfer the crude this compound reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate washing.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and shake the funnel, venting frequently to release CO₂ gas. Continue until no more gas evolves.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for at least 15-20 minutes.
-
Filtration: Filter the dried solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude, dry this compound.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. For high-boiling point compounds like this compound, a short-path distillation setup is recommended. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Sample Preparation: Place the crude, dry this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which may contain any low-boiling impurities.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Final Fraction: Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. This compound, 6789-88-4 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6789-88-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound(6789-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | 6789-88-4 [chemicalbook.com]
Preventing hydrolysis of hexyl benzoate during workup
Here is the technical support center for preventing the hydrolysis of hexyl benzoate during workup.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of this compound, with a specific focus on preventing its unintended hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis, and why is it a problem during workup?
A1: Hydrolysis is a chemical reaction where water, aided by an acid or a base, cleaves the ester bond of this compound.[1][2][3] This process breaks the molecule down into its original starting materials: benzoic acid and hexanol.[1] This is problematic because it lowers the final yield of your desired product and introduces impurities that can be difficult to separate.
Q2: What are the primary causes of this compound hydrolysis during workup?
A2: The two main culprits are residual acid from the esterification reaction and the use of a base that is too strong for neutralization.
-
Acid-Catalyzed Hydrolysis : If the strong acid catalyst (e.g., sulfuric acid) used in the Fischer esterification is not completely neutralized, it can catalyze the reverse reaction during the aqueous wash, especially if heated.[2][3][4] This reaction is reversible.[2][3][5]
-
Base-Catalyzed Hydrolysis (Saponification) : Using a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture will rapidly and irreversibly hydrolyze the this compound ester into a benzoate salt and hexanol.[2][6][7] This process is known as saponification and is generally much faster and more destructive to your product yield than acid-catalyzed hydrolysis.[2][7]
Q3: My post-workup analysis (TLC, GC-MS) shows benzoic acid. Is this from hydrolysis or just an incomplete reaction?
A3: It could be either or both. Fischer esterification is an equilibrium reaction, so it is common to have unreacted benzoic acid remaining.[5][8] However, if the amount of benzoic acid seems unusually high, or if you suspect your workup conditions were too harsh (e.g., prolonged exposure to base, use of a strong base), then hydrolysis during the workup is a likely contributor. Comparing an analysis of the crude reaction mixture before workup to the purified product can help determine the source of the impurity.
Q4: Is it acceptable to use sodium hydroxide (NaOH) to neutralize the acid catalyst quickly?
A4: No, this is strongly discouraged. Using a strong base like NaOH is the most common way of hydrolyzing esters and is referred to as saponification.[2][6] This process is irreversible and will significantly reduce your ester yield.[7] It is critical to use a mild base, such as sodium bicarbonate, for neutralization.
Troubleshooting Guide: Product Loss & Impurities
Issue: Significant loss of this compound yield and/or the presence of benzoic acid and hexanol as impurities after aqueous workup.
Potential Cause 1: Acid-Catalyzed Hydrolysis
-
Symptoms : Moderate product loss; benzoic acid is present in the final organic product.
-
Underlying Reason : The acid catalyst was not fully neutralized before or during the addition of water. The reversible esterification reaction was driven backward by the excess water present in the wash.[3][4]
-
Solution : Always use a mild base to neutralize the reaction mixture before extensive washing with water. Perform washes promptly at room temperature to minimize the reaction time.
Potential Cause 2: Base-Catalyzed Hydrolysis (Saponification)
-
Symptoms : Severe product loss; the benzoic acid (as its salt) is primarily in the aqueous layer and may not appear in the final organic product analysis.
-
Underlying Reason : A strong base (e.g., NaOH, KOH) was used for neutralization, or the mixture had prolonged contact with a milder base.[6]
-
Solution : Exclusively use a mild base for neutralization. Perform the wash efficiently to reduce the contact time between the ester and the basic solution.
Data Presentation
The choice of neutralizing agent is critical for preserving the ester during workup. The table below compares common bases and their suitability.
| Neutralizing Agent | Chemical Formula | Concentration | Suitability for Ester Workup | Rationale & Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | Saturated Aqueous Soln. | Excellent (Recommended) | Mild base, effectively neutralizes strong acids and unreacted carboxylic acids.[9][10][11] Reaction with acid produces CO₂ gas, requiring careful and frequent venting of the separatory funnel. |
| Sodium Carbonate | Na₂CO₃ | 5-10% Aqueous Soln. | Good | A stronger base than NaHCO₃ but still generally safe for esters if not used in large excess or for prolonged periods.[8] |
| Sodium Hydroxide | NaOH | Dilute Aqueous Soln. | Poor (Not Recommended) | Strong base that will rapidly catalyze the irreversible hydrolysis (saponification) of the this compound product, leading to significant yield loss.[2][6][7] |
| Potassium Hydroxide | KOH | Dilute Aqueous Soln. | Poor (Not Recommended) | Similar to NaOH, this strong base will readily hydrolyze the ester product.[6] |
Visualizations
The following diagrams illustrate the chemical pathways leading to hydrolysis and a logical workflow for troubleshooting workup issues.
Caption: Chemical pathways for acid- and base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for identifying the cause of poor results in this compound workup.
Experimental Protocols
Recommended Workup Protocol to Prevent Hydrolysis
This protocol is designed for the isolation of this compound following a typical Fischer esterification synthesis using an acid catalyst.
-
Cool Reaction Mixture : Once the reaction is complete, allow the flask to cool to room temperature. Do not add aqueous solutions to a hot acid mixture.
-
Dilute with Organic Solvent : Dilute the cooled reaction mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 2-3 times the reaction volume).[10][12] This ensures the ester remains in the organic phase.
-
Transfer to Separatory Funnel : Transfer the diluted mixture to a separatory funnel.
-
Neutralize with Sodium Bicarbonate : Add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.[8][9][11] Stopper the funnel, invert gently, and vent immediately to release the carbon dioxide gas that is generated.
-
Critical Step: Continue adding NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Separate Layers : Allow the layers to separate fully and drain the lower aqueous layer.
-
Wash with Water : Wash the remaining organic layer with deionized water (1-2 times) to remove any remaining salts or water-soluble impurities.[9]
-
Wash with Brine : Perform a final wash with a saturated aqueous sodium chloride (brine) solution.[9][10] This helps to break any emulsions and removes the majority of dissolved water from the organic layer.[13]
-
Dry the Organic Layer : Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[9][10] Add agent until it no longer clumps together.
-
Isolate the Crude Product : Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover all the product.
-
Remove Solvent : Concentrate the filtrate using a rotary evaporator to remove the organic solvent. The remaining oil is the crude this compound.
-
Purification : The crude product can be further purified by standard methods such as vacuum distillation or silica gel column chromatography to remove unreacted starting materials and other minor impurities.[10]
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Workup [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Troubleshooting low purity in synthesized hexyl benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low purity issues encountered during the synthesis of hexyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of benzoic acid with 1-hexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), and often involves heating under reflux to drive the reaction.[1]
Q2: Why is my final this compound product showing low purity?
A2: Low purity in synthesized this compound can stem from several factors, including an incomplete reaction leaving unreacted starting materials, the formation of byproducts, or an inefficient purification process that fails to remove these impurities.[2]
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities include unreacted benzoic acid, unreacted 1-hexanol, and residual acid catalyst.[2] Water is also a byproduct of the reaction and must be removed.[3]
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (benzoic acid and 1-hexanol), you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the benzoic acid spot is no longer visible.[4]
Q5: What analytical methods are used to confirm the purity and identity of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity and confirm the molecular weight of the ester.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to low purity in your synthesized this compound.
Issue 1: Presence of Unreacted Benzoic Acid in the Final Product
-
Question: My final product is contaminated with unreacted benzoic acid. How can I resolve this?
-
Answer: This issue arises from either an incomplete reaction or an inadequate purification process.
-
Driving the Reaction to Completion: Fischer esterification is a reversible reaction.[6][7] To shift the equilibrium towards the product, you can:
-
Use an Excess of Alcohol: Employ a molar excess of 1-hexanol (e.g., 1.5 to 4 equivalents) to favor the formation of the ester.[2][6]
-
Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove the water byproduct, which drives the reaction forward according to Le Chatelier's principle.[2][7]
-
Extend Reaction Time: Increase the reflux time, monitoring the reaction's completion via TLC.[2][4]
-
-
Improving Purification: A thorough wash of the organic layer with a basic solution during the work-up is critical for removing acidic impurities.
-
Issue 2: Presence of Unreacted 1-Hexanol in the Final Product
-
Question: How can I remove residual 1-hexanol from my this compound?
-
Answer: The presence of 1-hexanol is often due to using a large excess during the reaction or inefficient purification.
-
Improving Purification:
-
Aqueous Washes: Multiple washes with deionized water can help remove some of the excess alcohol.[4]
-
Vacuum Distillation: Since 1-hexanol has a lower boiling point (157 °C) than this compound (272 °C), vacuum distillation of the crude product is an effective method for separation.[2][8]
-
Silica Gel Column Chromatography: If high purity is required, column chromatography using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the ester from the alcohol.[4]
-
-
Issue 3: The Reaction is Slow or Does Not Go to Completion
-
Question: My reaction seems to be very slow or stalls before all the benzoic acid is consumed. What could be the cause?
-
Answer: This problem often points to issues with the catalyst or reaction conditions.
-
Catalyst Inactivity:
-
Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture. Use a fresh, anhydrous catalyst.[2]
-
Catalyst Concentration: If the reaction is slow, you can incrementally increase the amount of acid catalyst. However, be aware that this may also increase the potential for side reactions, such as the dehydration of hexanol.[2]
-
-
Suboptimal Temperature: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes how adjusting key parameters can shift the reaction equilibrium and improve the final yield.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Molar Ratio (Hexanol:Acid) | 1:1 | 3:1 | Using excess alcohol shifts equilibrium, increasing ester yield.[2][6] |
| Water Removal | None (Simple Reflux) | Dean-Stark Apparatus | Continuous removal of water drives the reaction to completion.[2][7] |
| Catalyst (p-TSA) | 1 mol% | 5 mol% | Higher catalyst loading can increase the reaction rate.[4] |
| Theoretical Yield | ~67% | >90% | Optimized conditions significantly improve the theoretical yield.[6] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Benzoic acid
-
1-Hexanol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Setup: To a round-bottom flask, add benzoic acid (1.0 eq), 1-hexanol (1.5-3.0 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 5 mol%).[4]
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle.[4]
-
Reaction Monitoring: Continue reflux for 4-6 hours or until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the benzoic acid spot disappears.[4]
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature.[4]
-
Work-up:
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 1-hexanol.[4]
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[2][4]
Visualizations
Fischer Esterification Reaction Pathway
Caption: The acid-catalyzed reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow to diagnose and resolve common purity issues.
Purification Experimental Workflow
Caption: Step-by-step workflow for the aqueous work-up and purification process.
References
- 1. This compound | 6789-88-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. studylib.net [studylib.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Cas 6789-88-4,this compound | lookchem [lookchem.com]
Technical Support Center: Stabilizing Hexyl Benzoate in Cosmetic Formulations
Welcome to the Technical Support Center for cosmetic formulators. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing hexyl benzoate in their cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cosmetics?
This compound is an ester of benzoic acid and hexyl alcohol. In cosmetic formulations, it primarily functions as a fragrance ingredient, an emollient that softens and soothes the skin, and a solvent.[1] It is part of a larger group of alkyl benzoates used in the cosmetics industry. A structurally related and more commonly discussed ingredient is Diethylamino Hydroxybenzoyl this compound (DHHB), a highly effective and photostable UVA filter used in sunscreen products.[2][3][4][5][6][7] Given the similarity in naming, it is crucial to distinguish between the simple ester and the UVA filter, although some stability principles apply to both.
Q2: What are the primary stability concerns for this compound in cosmetic formulations?
The primary stability concerns for this compound, as with many esters, are hydrolysis and potential issues within the formulation matrix, such as crystallization or phase separation in emulsions.
-
Hydrolysis: This is the chemical breakdown of the ester into its constituent benzoic acid and hexyl alcohol in the presence of water. This reaction can be catalyzed by acids or bases and is influenced by the formulation's pH and temperature.[8]
-
Photodegradation: For the UV filter Diethylamino Hydroxybenzoyl this compound (DHHB), photostability is a key performance attribute. While DHHB is known for its excellent photostability, extreme conditions can lead to degradation.[2][6][9] The simple this compound is not typically used for UV protection and its photostability is less characterized in cosmetic contexts.
-
Formulation Instability: This can manifest as:
Q3: How does pH affect the stability of this compound?
The pH of a cosmetic formulation is a critical factor in the stability of esters like this compound. Ester hydrolysis is significantly influenced by pH, with the rate of degradation generally being higher in both strongly acidic and strongly alkaline conditions. For many esters, the most stable pH range is near neutral (pH 5-7). It is essential to maintain the formulation's pH within a range that minimizes hydrolysis to ensure product integrity and shelf life.[8][15]
Q4: Can other ingredients in my formulation impact the stability of this compound?
Yes, interactions with other cosmetic ingredients can affect the stability of this compound.
-
Emollients: The polarity of other emollients in the formulation can influence the solubility and performance of UV filters like DHHB. Using polar emollients can optimize UVA protection.[16][17][18]
-
Preservatives: Some preservatives are pH-dependent and can influence the overall pH of the formulation, thereby affecting ester stability.[15][19] Conversely, the hydrolysis of this compound into benzoic acid could slightly alter the formulation's pH over time, potentially impacting preservative efficacy.
-
Emulsifiers: An inappropriate choice or concentration of emulsifiers can lead to emulsion instability, which can indirectly affect this compound by promoting phase separation.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and stability testing of products containing this compound.
Issue 1: Grainy Texture or Crystallization in the Formulation
A grainy texture in a cream or lotion can be due to the crystallization of higher melting point ingredients, including certain esters.[10][11][12]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| High Concentration of this compound | Reduce the concentration of this compound to ensure it remains below its saturation point in the oil phase at lower storage temperatures. |
| Inadequate Solubilization | Incorporate a co-solvent into the oil phase to improve the solubility of this compound. The choice of other emollients can impact solubility.[16][17] |
| Improper Cooling Process | A slow cooling rate during manufacturing can promote the formation of large crystals. Implement rapid "shock cooling" after emulsification to create smaller, less perceptible crystals.[10] |
| Incompatible Waxes or Fatty Alcohols | Incompatibilities within the oil phase can lead to coarse crystal formation. Evaluate the compatibility of all oil-phase ingredients by observing their crystallization behavior when mixed.[20] |
Issue 2: Phase Separation in an Emulsion
Phase separation indicates a breakdown of the emulsion, which can be caused by a variety of factors.[10][14]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inappropriate Emulsifier System | Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimized for the specific oils in your formulation. |
| Insufficient Homogenization | Inadequate shear during emulsification can result in large oil droplets that are prone to coalescence. Optimize the homogenization speed and duration to achieve a small and uniform droplet size.[10][11] |
| Significant pH Shift | A change in pH can destabilize the emulsifier or other stabilizing agents. Monitor the pH of your formulation during stability testing. If a significant shift is observed, investigate the cause (e.g., hydrolysis of ingredients) and consider adding a buffering agent.[12] |
| Incorrect Oil-to-Water Ratio | An imbalance in the oil and water phases can lead to instability. Re-evaluate the ratio of your oil phase to the aqueous phase. |
Issue 3: Loss of Efficacy (Especially for DHHB in Sunscreens)
For formulations containing Diethylamino Hydroxybenzoyl this compound (DHHB), a loss of UV protection over time is a critical stability failure.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Photodegradation | Although DHHB is highly photostable, interactions with other ingredients or extreme UV exposure can lead to some degradation.[9] Ensure the final formulation is tested for photostability using established protocols.[21][22] |
| Chemical Degradation (Hydrolysis) | Hydrolysis can occur at non-optimal pH values, breaking down the DHHB molecule. Maintain the formulation pH in a stable range (typically pH 5-7). |
| Interaction with Packaging | Certain plastics may interact with sunscreen ingredients. Conduct stability testing in the final consumer packaging to identify any potential incompatibilities.[23] |
Data Presentation
Table 1: Stability Profile of Diethylamino Hydroxybenzoyl this compound (DHHB)
| Parameter | Observation | Source(s) |
| Photostability | Excellent photostability; considered one of the most photostable UVA filters. | [2][6] |
| pH Influence | Degradation is more significant at lower pH values in the presence of chlorine. Lower solution pH favored transformation in UV/H2O2 degradation studies. | [8][9] |
| Temperature Stability | Appears to be stable for 3 months at 25°C and 40°C. | [24] |
| Degradation in Chlorinated Water | Degrades rapidly in typical drinking water disinfection conditions. | [9] |
| Degradation by UV/H2O2 | Can be degraded by hydroxyl radicals generated by UV/H2O2, with efficiency dependent on H2O2 concentration and pH. | [8] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound
This protocol is designed to assess the physical and chemical stability of a cosmetic formulation under accelerated conditions.
1. Sample Preparation:
-
Prepare a sufficient quantity of the final formulation.
-
Package the product in the intended final packaging, as well as in inert glass containers to serve as controls.[23]
2. Storage Conditions:
-
Place samples in stability chambers at the following conditions:
3. Testing Schedule:
-
Evaluate samples at initial time point (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).
4. Evaluation Parameters:
-
Organoleptic Properties: Assess appearance, color, and odor.[1]
-
Physical Properties:
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe the emulsion's droplet size and for any signs of crystallization.[14]
-
-
Chemical Stability (Quantitative Analysis):
-
Sample Extraction: Develop a method to extract this compound from the formulation matrix (e.g., solvent extraction followed by centrifugation and filtration).
-
Quantification: Use a validated stability-indicating HPLC-UV method to determine the concentration of this compound. A decrease in concentration over time indicates degradation.[25][26][27]
-
Degradation Products: If significant degradation is observed, use HPLC-MS to identify potential degradation products like benzoic acid and hexyl alcohol.
-
Protocol 2: Photostability Testing of a Sunscreen Formulation with DHHB
This protocol assesses the ability of a sunscreen to maintain its protective qualities after UV exposure.[21][22]
1. Sample Application:
-
Apply a uniform layer of the sunscreen formulation onto a standardized PMMA (polymethyl methacrylate) substrate.
2. Pre-irradiation Measurement:
-
Measure the initial in vitro absorbance of the sunscreen-treated substrate to establish the baseline UV spectrum.
3. UV Irradiation:
-
Expose the substrate to a controlled dose of UV radiation from a solar simulator. The dose can be defined in terms of MEDs (Minimal Erythemal Doses).
4. Post-irradiation Measurement:
-
After irradiation, measure the in vitro absorbance of the sunscreen again.
5. Data Analysis:
-
Compare the pre- and post-irradiation UV spectra. A significant change in the absorbance curve, particularly in the UVA range for DHHB, indicates photodegradation.
-
The loss of UV-shielding activity over irradiation time can be quantified to assess photostability.[28]
Mandatory Visualizations
Caption: Base- or acid-catalyzed hydrolysis of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Diethylamino hydroxybenzoyl this compound - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Ingredient in the spotlight: Diethylamino Hydroxybenzoyl this compound | Cosmedesk Blog [cosmedesk.com]
- 6. Diethylamino hydroxybenzoyl this compound | 302776-68-7 [chemicalbook.com]
- 7. Diethylamino Hydroxybenzoyl this compound | Cosmetic Ingredients Guide [ci.guide]
- 8. Degradation of organic ultraviolet filter diethylamino hydroxybenzoyl this compound in aqueous solution by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. m.youtube.com [m.youtube.com]
- 13. specialchem.com [specialchem.com]
- 14. fda.gov [fda.gov]
- 15. specialchem.com [specialchem.com]
- 16. Effect of emollients on UV filter absorbance and sunscreen efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. phycohealth.com [phycohealth.com]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. testinglab.com [testinglab.com]
- 23. Stability Study of Sunscreens with Free and Encapsulated UV Filters Contained in Plastic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ec.europa.eu [ec.europa.eu]
- 25. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl this compound, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl this compound, and Octinoxate in Topical Pharmaceutical Formulation [mdpi.com]
- 28. hitechformulations.com [hitechformulations.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Performance of Hexyl Benzoate and Other Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of hexyl benzoate against other common short-chain benzoate esters, namely methyl benzoate, ethyl benzoate, and butyl benzoate. The information presented is supported by experimental data to assist in the selection of the most suitable ester for specific research and development applications.
Synthesis of Benzoate Esters via Fischer Esterification
The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, an acid-catalyzed reaction between benzoic acid and an alcohol. The reaction is reversible, and to achieve high yields, an excess of the alcohol is typically used to shift the equilibrium towards the formation of the ester.[1]
Comparative Synthesis Data
The following table summarizes typical reaction conditions and yields for the synthesis of various benzoate esters by Fischer esterification under conventional reflux. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as reaction conditions may not be identical.
| Ester | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Methyl Benzoate | Methanol | H₂SO₄ | 30 - 45 min | ~75 | [1][2] |
| Ethyl Benzoate | Ethanol | H₂SO₄ | 2 hours | 95 | [3] |
| Butyl Benzoate | n-Butanol | H₂SO₄ | Not Specified | High | - |
| This compound | n-Hexanol | H₂SO₄ | Not Specified | High | - |
Note: Yields are highly dependent on specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via Fischer esterification. The same general procedure can be adapted for the synthesis of other benzoate esters by substituting the corresponding alcohol.
Materials:
-
Benzoic acid
-
n-Hexanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzoic acid and an excess of n-hexanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Performance Comparison of Benzoate Esters
The length of the alkyl chain in benzoate esters significantly influences their physical and performance characteristics.
Physical Properties
| Property | Methyl Benzoate | Ethyl Benzoate | Butyl Benzoate | This compound |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂ | C₁₁H₁₄O₂ | C₁₃H₁₈O₂ |
| Molecular Weight ( g/mol ) | 136.15 | 150.17 | 178.23 | 206.28 |
| Boiling Point (°C) | 199.6 | 212 | 250 | 272 |
| Density (g/mL at 20°C) | 1.088 | 1.047 | 0.993 | 0.980 |
| Water Solubility | Poorly soluble | Almost insoluble | Insoluble | Insoluble |
Fragrance and Flavor Profile
Short-chain benzoate esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries.[5]
-
Methyl Benzoate: Possesses a fruity, almond-like scent.
-
Ethyl Benzoate: Has a sweet, fruity, and slightly medicinal aroma.
-
Butyl Benzoate: Characterized by a mild, fruity, and balsamic scent with woody undertones.
-
This compound: Offers a fresh, balsamic, and woody fragrance.
Solvency
Alkyl benzoates are effective solvents for a variety of cosmetic ingredients.[5] Their solvency power generally increases with the length of the alkyl chain, making them suitable for dissolving sunscreens and other oil-soluble active ingredients.
Antimicrobial Activity
Benzoate esters exhibit antimicrobial properties, with their efficacy generally increasing with the length of the alkyl chain. This is attributed to their ability to disrupt the cell membranes of microorganisms.
Benzoate Metabolism Pathway
Benzoic acid and its esters, upon hydrolysis, can be metabolized in biological systems. The initial step in the aerobic degradation of benzoate involves its activation to benzoyl-CoA. This pathway is crucial for the detoxification and elimination of benzoate from the body.[6]
Experimental Workflows
The synthesis and purification of benzoate esters follow a standard laboratory workflow. The diagram below illustrates the key stages of this process.
References
- 1. studylib.net [studylib.net]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hexyl Benzoate Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the quantitative analysis of hexyl benzoate. The validation of such analytical methods is a critical requirement for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and regulatory compliance. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique for your specific needs.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation data for an HPLC method suitable for this compound analysis, compared with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The data for the HPLC and GC-MS methods are based on validated methods for structurally similar long-chain benzoate esters, such as diethylamino hydroxybenzoyl this compound (DAHHB) and 2-hexyldecyl benzoate, and serve as a reliable proxy for the expected performance for this compound.[6][7]
Table 1: Linearity and Range
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linear Range | 1 - 600 µg/mL | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC Mean Recovery (%) | GC-MS Mean Recovery (%) | UV-Vis Spectrophotometry Mean Recovery (%) |
| Low (80% of target) | 99.2% | 99.5% | 97.5% |
| Medium (100% of target) | 100.8% | 101.2% | 100.2% |
| High (120% of target) | 101.5% | 99.8% | 102.1% |
Table 3: Precision (Relative Standard Deviation, RSD)
| Parameter | HPLC RSD (%) | GC-MS RSD (%) | UV-Vis Spectrophotometry RSD (%) |
| Repeatability (n=6) | < 1.5% | < 1.5% | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% | < 2.0% | < 3.0% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| LOD | ~1 µg/mL | ~0.3 µg/mL | ~1.5 µg/mL |
| LOQ | ~3 µg/mL | ~1 µg/mL | ~5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for similar UV-filtering esters and is suitable for the quantification of this compound in various matrices.[6]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 25 mL volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 230 nm, the typical maximum absorbance for benzoate esters.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high specificity and sensitivity, making it an excellent alternative for this compound analysis, especially for trace-level detection.[7][9]
-
Sample Preparation:
-
Accurately weigh about 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable solvent like dichloromethane and vortex for 2 minutes.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.
-
UV-Vis Spectrophotometry Protocol
This method is simpler and faster but less specific than chromatographic techniques. It is suitable for routine analysis of samples with minimal interfering substances.[8][10][11]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol or methanol).
-
Ensure the final concentration of this compound is within the linear range of the calibration curve.
-
For complex matrices, a liquid-liquid extraction step may be necessary to remove interfering components.
-
-
Spectrophotometric Conditions:
-
Instrument: Double beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound, which is expected to be around 230 nm.
-
Measurement: Record the absorbance of the sample at the determined λmax.
-
Quantification: Use a calibration curve prepared from a series of standard solutions of known this compound concentrations to determine the concentration in the sample.
-
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method according to ICH guidelines.
Caption: Workflow for HPLC method validation.
Comparison of Analytical Methods
This diagram provides a visual comparison of the key attributes of HPLC, GC-MS, and UV-Vis Spectrophotometry for this compound analysis.
Caption: Comparison of analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl this compound, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]
- 11. ijpsjournal.com [ijpsjournal.com]
GC vs. HPLC: A Comparative Guide for the Analysis of Alkyl Benzoates
In the realm of pharmaceutical analysis, quality control, and chemical research, the accurate and reliable quantification of alkyl benzoates is crucial. These compounds are widely used as preservatives, plasticizers, and solvents. The two primary analytical techniques for their determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the specific alkyl benzoate, the sample matrix, and the analytical objective. This guide provides an objective comparison of GC and HPLC for the analysis of alkyl benzoates, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Performance Comparison
Both GC and HPLC are powerful techniques for the analysis of alkyl benzoates, each with its own set of advantages and limitations. The selection of the most suitable method hinges on the volatility of the analytes and the complexity of the sample matrix.[1]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | GC is ideal for volatile and thermally stable compounds, while HPLC is versatile for a broad range of analytes, including non-volatile and thermally labile ones.[2][3] |
| Analytes | Volatile and semi-volatile, thermally stable compounds.[2] | Broad range, including non-volatile and thermally labile compounds.[2] | Simple alkyl benzoates are often volatile enough for GC analysis.[4] |
| Linearity (R²) | > 0.993[1] | > 0.999[1] | Both techniques demonstrate excellent linearity over a wide concentration range.[1] |
| Limit of Detection (LOD) | 0.02 - 0.09 µg/L[1] | 0.05 - 0.15 µg/mL[1] | GC, especially when coupled with a mass spectrometer (MS), often provides lower limits of detection for volatile compounds.[1] |
| Limit of Quantification (LOQ) | 0.05 - 0.28 µg/L[1] | 0.12 - 8.30 µg/mL[1] | Consistent with LOD, GC can often quantify smaller amounts of alkyl benzoates.[1] |
| Accuracy (% Recovery) | 90% - 117.3%[1] | 97% - 101.1%[1] | Both methods provide high accuracy, with recovery values typically within acceptable limits.[1] |
| Precision (%RSD) | < 15%[1] | < 2%[1] | HPLC often exhibits slightly better precision (lower relative standard deviation) in repeated measurements.[1] |
| Analysis Time | Generally faster for volatile compounds.[5] | Can be longer, with run times typically between 10-60 minutes.[5] | GC runs can be completed in minutes or even seconds for volatile samples.[5] |
| Sample Preparation | May require derivatization for less volatile compounds.[2] | Generally simpler for solid samples; analyte must be soluble in the mobile phase.[2] | Simple alkyl benzoates may not require derivatization for GC.[6] |
Logical Framework for Method Selection
The decision-making process for selecting between GC and HPLC for the analysis of alkyl benzoates can be visualized as a logical workflow. The key deciding factors are the volatility of the target alkyl benzoate and the nature of the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are typical experimental protocols for the analysis of alkyl benzoates using both GC and HPLC.
Gas Chromatography (GC) Protocol
This method is well-suited for the analysis of volatile alkyl benzoates such as methyl, ethyl, propyl, and butyl benzoate.[1]
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.[6]
-
Sample Preparation : Samples are typically dissolved in a volatile organic solvent like methanol or dichloromethane. For simple alkyl benzoates, derivatization is generally not required. The solution is then injected into the GC.[6]
-
GC Conditions :
-
Column : A non-polar or mid-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often suitable. A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]
-
Carrier Gas : Helium is typically used at a constant flow rate.
-
Injector Temperature : A common starting point is 250 °C.[4]
-
Oven Temperature Program : An initial temperature of around 70-100 °C, ramped at 15 °C/min to 280 °C, and held for a period to ensure elution of all components.[4]
-
Detector Temperature : For FID, a temperature of 275-300 °C is common.[7]
-
MS Parameters (if used) : Transfer line temperature of 280 °C, ion source temperature of 230 °C, and electron ionization (EI) at 70 eV.[2]
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique applicable to a wide range of alkyl benzoates, including those that are less volatile or thermally sensitive.[2]
-
Instrumentation : An HPLC system equipped with a UV detector is commonly used.[8]
-
Sample Preparation : Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.[9]
-
HPLC Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently employed.[8]
-
Mobile Phase : A gradient elution is often used to separate a series of alkyl benzoates. A typical mobile phase consists of a mixture of acetonitrile and water, sometimes with a small amount of acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[8][9] The gradient can start with a higher proportion of water and gradually increase the acetonitrile concentration.[6]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature : The analysis is usually performed at ambient temperature.[6]
-
Detection : UV detection at a wavelength where the benzoate chromophore absorbs, typically around 230-235 nm.[2][10]
-
General Analytical Workflow
The overall process for analyzing alkyl benzoates by either GC or HPLC follows a standardized workflow, from sample preparation to data interpretation.
Conclusion
Both GC and HPLC are robust and reliable techniques for the analysis of alkyl benzoates. The choice between them is primarily dictated by the volatility and thermal stability of the specific analytes and the complexity of the sample matrix. For volatile, thermally stable alkyl benzoates in relatively clean matrices, GC often offers faster analysis times and lower detection limits. Conversely, HPLC is the more versatile technique, capable of analyzing a wider range of alkyl benzoates, including those that are non-volatile or thermally labile, and is often more suitable for complex sample matrices. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can select the most appropriate chromatographic method to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
A Comparative Guide to Hexyl Benzoate as a Plasticizer for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Plasticizers are essential additives incorporated into polymers, such as polyvinyl chloride (PVC), to enhance flexibility, processability, and durability. The selection of an appropriate plasticizer is critical and depends on a balance of performance characteristics, cost, and regulatory compliance. In recent years, mounting health and environmental concerns regarding traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have spurred research into safer alternatives.
Hexyl benzoate, a monobenzoate ester, emerges as a non-phthalate, high-solvating plasticizer. This guide provides an objective comparison of this compound's expected performance characteristics against common conventional and alternative plasticizers. It is important to note that while extensive data exists for widely-used plasticizers, direct, publicly available comparative studies on this compound are limited.[1] Therefore, this analysis combines known physical properties of this compound with established structure-property relationships in plasticizer science to forecast its performance profile.
Comparative Performance Analysis
The efficacy of a plasticizer is evaluated across several key metrics: plasticizing efficiency, permanence (volatility and migration resistance), thermal stability, and low-temperature performance.
1. Plasticizing Efficiency: Efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility, often quantified by a reduction in Shore A hardness or glass transition temperature (Tg). Benzoate esters are known to be highly efficient solvators for PVC.[2] Due to its low molecular weight and polar ester group, this compound is expected to be a highly efficient plasticizer, requiring lower concentrations than higher molecular weight alternatives to achieve the same softness.
2. Permanence (Volatility and Migration): Permanence is crucial for the long-term stability and safety of a plasticized product. It is primarily assessed by resistance to volatility (loss to air) and migration (loss to liquids or other solids). A strong correlation exists between a plasticizer's molecular weight and its permanence; lower molecular weight compounds are generally more volatile and prone to migration.[3]
-
Volatility: With a molecular weight of 192.25 g/mol , this compound is significantly lighter than alternatives like DEHP or DOTP (~390 g/mol ). Consequently, it is expected to exhibit high volatility, making it less suitable for applications involving high temperatures.[4]
-
Migration Resistance: The low molecular weight of this compound also suggests a higher tendency to migrate from the polymer matrix when in contact with solvents or other materials.[5] This contrasts with polymeric plasticizers or high molecular weight compounds like Trioctyl Trimellitate (TOTM), which are selected specifically for their excellent migration resistance.[6]
3. Low-Temperature Flexibility: The ability of a plasticized material to remain flexible at low temperatures is critical for many applications. This is often measured by the brittleness temperature. While specific data for this compound is unavailable, the performance of plasticizers at low temperatures is influenced by the linearity of their alkyl chains.
4. Thermal Stability: Thermal stability, often assessed using Thermogravimetric Analysis (TGA), determines the temperature at which the plasticizer begins to degrade. This is critical for processing and high-temperature applications. The boiling point of this compound is 272°C, which is lower than that of DEHP (~385°C), suggesting a lower thermal stability profile.[]
Quantitative Data and Properties
The following tables summarize the physical properties and expected performance of this compound in comparison to other common plasticizers.
Table 1: General and Physical Properties of Selected Plasticizers
| Property | This compound | DEHP (DOP) | DOTP | DINP |
|---|---|---|---|---|
| Chemical Type | Monobenzoate Ester | Ortho-Phthalate | Terephthalate | Ortho-Phthalate |
| Molecular Formula | C₁₃H₁₈O₂ | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ |
| Molecular Weight ( g/mol ) | 192.25 | 390.56[8] | 390.56[8] | ~418.6 |
| Boiling Point (°C) | 272[] | ~385 | ~400 | ~405 |
| Density (g/mL @ 25°C) | ~0.98[] | ~0.98[9] | ~0.98[9] | ~0.97 |
| Regulatory Status | Non-Phthalate | Restricted in many regions | Non-Phthalate | Restricted in many regions |
Table 2: Comparative Performance Summary
| Performance Metric | This compound (Expected) | DEHP (DOP) | DOTP | DINP |
|---|---|---|---|---|
| Plasticizer Efficiency | High to Very High | Standard (Reference) | Good | Good |
| Volatility | Very High | Moderate | Low[10] | Low |
| Migration Resistance | Low | Moderate | High[10] | High |
| Low-Temp. Flexibility | Good | Good | Good | Good |
| Thermal Stability | Low to Moderate | Good | Very Good | Very Good |
| Safety Profile | Favorable (Non-Phthalate) | Endocrine disruptor concerns | Favorable (Non-Phthalate) | Health concerns |
Visualizing Workflows and Relationships
Diagrams help clarify complex processes and relationships between different plasticizer types.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. Below are summaries of key experimental protocols for plasticizer evaluation.
Volatility Loss (Activated Carbon Method)
-
Standard: ASTM D1203[11]
-
Objective: To determine the weight loss of a plasticized material due to volatilization at elevated temperatures.
-
Methodology:
-
Pre-weigh circular specimens of the plasticized polymer (e.g., 50 mm diameter).
-
Place the specimens in a container with activated carbon. Two variations exist: Test Method A involves direct contact with the carbon, while Test Method B uses a wire cage to prevent direct contact, measuring loss by volatilization more specifically.[11]
-
Place the container in a forced-air oven at a specified temperature and duration (e.g., 70°C for 24 hours).
-
After exposure, remove the specimens, cool them in a desiccator, and re-weigh them.
-
The percentage of weight loss is calculated, representing the volatile loss, which is primarily attributed to the plasticizer.[11]
-
Migration Resistance (Solvent Extraction)
-
Standard: ASTM D1239[12]
-
Objective: To measure the weight loss of a plasticized film due to extraction when immersed in a liquid.
-
Methodology:
-
Prepare and weigh square specimens of the plasticized film (e.g., 50 x 50 mm).[12]
-
Completely immerse each specimen in a container with a specified test liquid (e.g., distilled water, hexane, oil).[13]
-
Seal the containers and maintain them at a specified temperature for a set duration (e.g., 23°C for 24 hours).
-
Remove the specimens, wipe them dry, and condition them.
-
Re-weigh the specimens to determine the weight loss.
-
The percentage of weight loss represents the amount of plasticizer and other soluble components extracted by the liquid. For more precise results, the concentration of the leached plasticizer in the solvent can be quantified using chromatography.[13]
-
Low-Temperature Flexibility (Brittleness Temperature)
-
Standard: ASTM D746
-
Objective: To determine the temperature at which a plastic exhibits brittle failure under specified impact conditions.[14]
-
Methodology:
-
Prepare small, cantilever-beam-type specimens of the plasticized material.
-
Clamp the specimens in a testing apparatus and immerse them in a heat-transfer medium.
-
Cool the medium at a controlled rate. At specific temperature intervals, a single specimen is struck by a standardized impactor.
-
The brittleness temperature is defined as the temperature at which 50% of the specimens fail upon impact. This provides a reliable indicator of the material's service limit at low temperatures.[14]
-
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating its thermal stability.[15]
-
Methodology:
-
Place a small, precisely weighed sample (5-20 mg) of the plasticizer or plasticized PVC into a TGA instrument pan.[16]
-
Heat the sample according to a controlled temperature program (e.g., a linear ramp of 10°C/min) under a specific atmosphere (e.g., nitrogen or air).[16]
-
The instrument continuously records the sample's mass as the temperature increases.
-
The resulting data is plotted as mass vs. temperature. Key metrics include the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate (T_peak), which are used to compare the thermal stability of different materials.[16]
-
Conclusion
This compound is a non-phthalate plasticizer characterized by its high solvency and expected high plasticizing efficiency. However, its low molecular weight strongly suggests significant trade-offs in performance, namely high volatility and low migration resistance. This profile makes it unsuitable for applications requiring long-term durability, high-temperature exposure, or direct contact with extractive media.
In contrast, higher molecular weight alternatives like DOTP offer a more balanced profile of good efficiency, excellent permanence, and a favorable safety record, making them suitable replacements for regulated phthalates in a wide range of applications. This compound may find utility in niche applications where its strong solvating power is a primary requirement and its low permanence is not a critical drawback, or it may be used as a component in a plasticizer blend to modify properties like viscosity or fusion characteristics. The selection process must always be guided by rigorous experimental testing based on standardized protocols to ensure the final product meets all performance and safety requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. geomembrane.com [geomembrane.com]
- 4. mdpi.com [mdpi.com]
- 5. Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kanademy.com [kanademy.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. emirachem.com [emirachem.com]
- 10. oaji.net [oaji.net]
- 11. store.astm.org [store.astm.org]
- 12. infinitalab.com [infinitalab.com]
- 13. d-nb.info [d-nb.info]
- 14. appstate.edu [appstate.edu]
- 15. libjournals.unca.edu [libjournals.unca.edu]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Hexyl Benzoate: Titration vs. Chromatography
In the quality control and characterization of raw materials and synthesized compounds within the pharmaceutical and chemical industries, the accurate determination of purity is paramount. Hexyl benzoate, an organic ester utilized as a fragrance ingredient and in various chemical syntheses, requires precise purity assessment to ensure its quality and consistency.[][] This guide provides an objective comparison between the classical saponification titration method and modern chromatographic techniques, specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for determining the purity of this compound.
This comparison is supported by typical experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Principle of Purity Assessment Methods
Saponification Titration: This classic wet chemistry technique determines the purity of an ester by quantifying the amount of alkali required to hydrolyze it. A known excess of a strong base (e.g., potassium hydroxide) is reacted with the this compound sample. The remaining unreacted base is then titrated with a standardized acid.[3][4] The purity is calculated based on the amount of base consumed during the saponification reaction. This method provides an overall measure of ester content.
Chromatography (GC/HPLC): Chromatographic methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5] For this compound, Gas Chromatography is well-suited due to its volatility.[6][7] HPLC can also be employed, particularly for less volatile impurities or when derivatization is not desired.[8][9] The purity is determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram, providing a detailed impurity profile.
Comparative Performance Data
The following table summarizes the typical performance characteristics of each method for the purity assessment of this compound.
| Parameter | Saponification Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Low (measures total ester content; does not distinguish between different esters or acidic/basic impurities) | High (separates this compound from volatile impurities) | High (separates this compound from non-volatile impurities) |
| Precision (RSD) | < 2.5% | < 2.0%[10] | < 2.0%[10] |
| Accuracy (Recovery) | 98-101% | 99-102%[10] | 98-102%[9][10] |
| Limit of Quantification | ~0.1% | ppm level | ppm level |
| Analysis Time | ~1-2 hours | ~15-30 minutes | ~10-20 minutes |
| Cost per Sample | Low | Moderate | Moderate to High |
| Instrumentation | Basic laboratory glassware, burette, hot plate | Gas chromatograph with FID detector | HPLC system with UV detector |
Experimental Protocols
This protocol describes the determination of the saponification value, which is then used to calculate the purity of this compound.
Materials:
-
This compound sample
-
0.5 M alcoholic potassium hydroxide (KOH) solution
-
0.5 M hydrochloric acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Reflux condenser and round-bottom flasks
-
Burette, pipettes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the this compound sample into a 250 mL round-bottom flask.
-
Saponification: Add 50.0 mL of 0.5 M alcoholic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a boiling water bath for 1 hour to ensure complete saponification.
-
Blank Preparation: Prepare a blank by adding 50.0 mL of the 0.5 M alcoholic KOH solution to another flask without the this compound sample and treat it in the same manner as the sample.
-
Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH in each flask with standardized 0.5 M HCl until the pink color disappears.
-
Calculation:
-
Saponification Value (SV) = [(B - S) * M_HCl * 56.1] / W
-
Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
M_HCl = Molarity of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the this compound sample (g)
-
-
-
Purity (%) = (Actual SV / Theoretical SV) * 100
-
Theoretical SV for this compound (MW = 206.28 g/mol ) = 56100 / 206.28 ≈ 271.9
-
-
This protocol outlines a typical GC method for the purity assessment of this compound.
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 280°C.[10]
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.[10]
-
-
Detector Temperature: 300°C.
Procedure:
-
Standard Preparation: Prepare a reference standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethanol.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to achieve a similar concentration as the standard.
-
Injection: Inject the standard and sample solutions into the GC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity by the area normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Methodology Workflows
Caption: Workflows for titration and chromatography.
Logical Relationship of Method Choice
Caption: Decision tree for method selection.
Conclusion
The choice between titration and chromatography for the purity assessment of this compound depends on the specific analytical requirements.
-
Saponification titration is a cost-effective, straightforward, and reliable method for determining the total ester content, making it suitable for routine quality control where the impurity profile is well-known and does not contain other acidic or basic species. However, it lacks specificity and cannot identify or quantify individual impurities.
-
Chromatographic techniques (GC and HPLC) offer high specificity, precision, and sensitivity, enabling the separation and quantification of this compound from its impurities.[5][10] This provides a detailed impurity profile, which is crucial for in-depth quality assessment, stability studies, and meeting stringent regulatory requirements in the pharmaceutical industry. While requiring more sophisticated instrumentation and higher operational costs, the level of detail provided by chromatography is often indispensable for research, development, and validation purposes.
For a comprehensive quality assessment of this compound, a chromatographic method is recommended. For rapid, routine checks of known high-purity material, titration can be a sufficient and economical alternative.
References
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 6789-88-4 | Benchchem [benchchem.com]
- 7. Benzoic acid, hexyl ester [webbook.nist.gov]
- 8. Separation of Diethylamino hydroxybenzoyl this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Performance of different catalysts in hexyl benzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hexyl benzoate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries, is typically achieved through the Fischer esterification of benzoic acid with n-hexanol. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of the performance of various catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as benzoic acid conversion or product yield, reaction temperature, and reaction time under various catalytic systems.
| Catalyst Type | Catalyst | Benzoic Acid Conversion (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Disadvantages |
| Homogeneous Catalysts | Sulfuric Acid (H₂SO₄) | High (typically >90%) | Reflux | 4-6 | High activity, low cost | Corrosive, difficult to separate, waste generation |
| p-Toluenesulfonic Acid (p-TSA) | High (typically >90%) | Reflux | 4-6 | High activity, less corrosive than H₂SO₄ | Difficult to separate, waste generation | |
| Heterogeneous Catalysts | Amberlyst-15 | 9.0 | 75 | Not Specified | Easy separation, reusable | Lower activity compared to homogeneous catalysts |
| Zeolite H-Beta | Moderate to High | ~150-200 | 4-24 | Reusable, high thermal stability, shape selectivity | May require higher temperatures, potential for deactivation | |
| Green Catalysts | Deep Eutectic Solvent (DES) | 67.5 | 75 | Not Specified | High conversion, environmentally friendly, reusable | Higher cost, potential viscosity issues |
| Ionic Liquid | 19.6 | 75 | Not Specified | Reusable, tunable properties | High cost, potential toxicity | |
| Biocatalysts | Novozym 435 (Immobilized Lipase) | High (typically >90%) | 40-60 | 24-72 | High selectivity, mild reaction conditions, biodegradable | Higher cost, longer reaction times, sensitive to conditions |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different classes of catalysts are provided below.
Homogeneous Catalysis (e.g., Sulfuric Acid or p-Toluenesulfonic Acid)
Materials:
-
Benzoic acid
-
n-Hexanol
-
Concentrated Sulfuric Acid or p-Toluenesulfonic Acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, an excess of n-hexanol, and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Heterogeneous Catalysis (e.g., Amberlyst-15 or Zeolite H-Beta)
Materials:
-
Benzoic acid
-
n-Hexanol
-
Amberlyst-15 or Zeolite H-Beta catalyst
-
Solvent (optional, e.g., toluene)
Procedure:
-
In a round-bottom flask, combine benzoic acid, n-hexanol, and the solid catalyst.
-
Heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst. A reflux condenser should be used.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The filtrate containing the product can be purified by distillation.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Green Catalysis (e.g., Deep Eutectic Solvent)
Materials:
-
Benzoic acid
-
n-Hexanol
-
Deep Eutectic Solvent (e.g., p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride)[1]
Procedure:
-
In a batch reactor, charge benzoic acid and the DES catalyst (e.g., 10 wt% of the total reaction mixture).[1]
-
Heat the mixture to the desired temperature (e.g., 75 °C) with stirring (e.g., 1000 rpm).[1]
-
Add the pre-heated n-hexanol to the reactor. A high molar ratio of alcohol to acid (e.g., 10:1) is often used to drive the equilibrium towards the product.[1]
-
Maintain the reaction at the set temperature for the specified duration.
-
After the reaction, the DES phase can often be separated from the product phase by decantation due to density differences.[1]
-
The product can be further purified if necessary.
Biocatalysis (e.g., Novozym 435)
Materials:
-
Benzoic acid
-
n-Hexanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Organic solvent (e.g., n-hexane or solvent-free)
Procedure:
-
In a temperature-controlled shaker or stirred reactor, combine benzoic acid, n-hexanol, and Novozym 435.
-
Incubate the mixture at a mild temperature (e.g., 40-60 °C) with continuous agitation.
-
Monitor the conversion of benzoic acid to this compound over time using GC or HPLC.
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.
-
The product can be isolated from the solvent (if used) by evaporation and purified if necessary.
-
The recovered enzyme can be washed and reused.
Visualizing the Synthesis and Catalyst Comparison
The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical comparison of the different catalyst types.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Comparison of different catalyst types for this compound synthesis.
References
A Comparative Guide to the ¹H NMR Spectral Data of Hexyl Benzoate and Related Alkyl Benzoates
This guide provides a detailed comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectral data for hexyl benzoate and its shorter-chain analogs, ethyl benzoate and butyl benzoate. This information is crucial for researchers, scientists, and drug development professionals involved in the structural elucidation and purity assessment of these compounds.
¹H NMR Data Comparison
The following table summarizes the experimental and predicted ¹H NMR data for this compound, butyl benzoate, and ethyl benzoate. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with coupling constants (J) in Hertz (Hz).
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| This compound | H-2', H-6' | ~8.03 | dd | ~8.4, 1.4 | 2H |
| H-4' | ~7.55 | tt | ~7.4, 1.4 | 1H | |
| H-3', H-5' | ~7.44 | t | ~7.8 | 2H | |
| -OCH₂- | ~4.31 | t | ~6.7 | 2H | |
| -OCH₂CH ₂- | ~1.76 | p | ~6.8 | 2H | |
| -(CH₂)₃- | ~1.35-1.45 | m | - | 6H | |
| -CH₃ | ~0.92 | t | ~7.0 | 3H | |
| Butyl Benzoate | H-2', H-6' | 8.04 | d | 7.8 | 2H |
| H-4' | 7.54 | t | 7.4 | 1H | |
| H-3', H-5' | 7.43 | t | 7.7 | 2H | |
| -OCH₂- | 4.33 | t | 6.6 | 2H | |
| -OCH₂CH ₂- | 1.75 | quint | 7.1 | 2H | |
| -CH₂CH ₃ | 1.48 | sext | 7.4 | 2H | |
| -CH₃ | 0.98 | t | 7.4 | 3H | |
| Ethyl Benzoate | H-2', H-6' | 8.03-8.06 | m | - | 2H |
| H-4' | 7.52-7.57 | m | - | 1H | |
| H-3', H-5' | 7.41-7.46 | m | - | 2H | |
| -OCH₂- | 4.38 | q | 7.1 | 2H | |
| -CH₃ | 1.41 | t | 7.2 | 3H |
Note: The data for this compound is predicted based on the analysis of related compounds and established NMR principles. The data for butyl benzoate and ethyl benzoate is derived from experimental sources.
Experimental Protocol
The following is a standard protocol for acquiring the ¹H NMR spectrum of an alkyl benzoate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the alkyl benzoate sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The magnetic field is shimmed to achieve high homogeneity.
-
A standard single-pulse sequence is used for acquisition.
-
Key acquisition parameters include:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
The resulting spectrum is phase corrected.
-
The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
Peak picking is performed to determine the precise chemical shifts, and coupling constants are measured.
Structure and ¹H NMR Correlation Diagram for this compound
The following diagram illustrates the chemical structure of this compound with assignments for the different proton environments, correlating them to the expected regions in the ¹H NMR spectrum.
Caption: Correlation of this compound structure with its predicted ¹H NMR chemical shift regions.
A Guide to Inter-Laboratory Validation of Analytical Methods for Hexyl Benzoate
This guide provides a comparative overview of two common analytical methods for the quantification of hexyl benzoate and similar compounds in cosmetic formulations: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation of these methods is a critical step in ensuring product quality, consistency, and compliance with regulatory standards. The data and protocols presented here are illustrative of a typical inter-laboratory validation process, following guidelines such as those from the International Council on Harmonisation (ICH) Q2(R1).
Comparative Validation Data
The performance of GC-MS and HPLC-UV methods for the analysis of a this compound-related compound, 2-hexyldecyl benzoate, in a cosmetic lotion matrix was assessed based on key validation parameters. The results are summarized in the tables below for a clear comparison.
Table 1: Linearity and Range
| Validation Parameter | GC-MS | HPLC-UV |
| Linear Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | GC-MS Mean Recovery (%) | HPLC-UV Mean Recovery (%) |
| Low (80% of target) | 99.5 | 98.7 |
| Medium (100% of target) | 101.2 | 100.5 |
| High (120% of target) | 99.8 | 101.8 |
Table 3: Precision (Relative Standard Deviation, RSD)
| Parameter | GC-MS RSD (%) | HPLC-UV RSD (%) |
| Repeatability (n=6) | < 1.5% | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% | < 2.5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-MS | HPLC-UV |
| LOD | 0.3 µg/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 5.0 µg/mL |
Methodology Comparison
GC-MS offers enhanced sensitivity, making it suitable for detecting trace amounts of the analyte, and its mass spectrometric detection provides greater specificity. HPLC-UV is a robust and widely accessible technique with a broader linear range, which is advantageous for products with higher concentrations of the analyte. The choice between the two methods depends on the specific analytical requirements, including the expected concentration of the analyte, the complexity of the cosmetic matrix, and the instrumentation available.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation:
-
Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
2. Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 2
The Superior Photostability of Hexyl Benzoate: A Comparative Analysis Against Other Common UV Filters
For Immediate Release
A comprehensive review of experimental data underscores the exceptional photostability of Hexyl Benzoate, also known as Diethylamino Hydroxybenzoyl this compound (DHHB), positioning it as a highly reliable UVA filter in modern sunscreen formulations. When compared to other widely used UV absorbers, particularly Avobenzone and Octinoxate, this compound demonstrates significantly lower degradation under UV irradiation, ensuring sustained protection for the user.
Quantitative Comparison of UV Filter Photostability
The efficacy of a sunscreen is critically dependent on the ability of its constituent UV filters to remain stable upon exposure to sunlight. Photodegradation, the breakdown of these molecules, can lead to a reduction in a product's Sun Protection Factor (SPF) and a loss of broad-spectrum protection. The following table summarizes the photostability of this compound in comparison to other common UV filters based on available experimental data. It is important to note that the experimental conditions across different studies may vary, a factor that should be considered when interpreting the results.
| UV Filter | Common Name(s) | Chemical Name | Photodegradation (% loss of efficacy) | Experimental Conditions |
| This compound | DHHB, Uvinul A Plus | Diethylamino Hydroxybenzoyl this compound | ~15% | 6 hours of artificial irradiation[1] |
| Avobenzone | Parsol 1789 | Butyl Methoxydibenzoylmethane | 26.4% - 53.9% | 19 - 38 MEDs of solar-simulated irradiation[1] |
| Octinoxate | OMC | Ethylhexyl Methoxycinnamate | 13.1% | 19 MEDs of solar-simulated irradiation[1] |
| Octocrylene | OC | Octocrylene | Highly Photostable | Consistently reported as stable with minimal degradation[2] |
Insights from Experimental Findings
This compound (DHHB) is consistently recognized for its inherent high photostability.[3][4] One study quantified this by observing only about 15% degradation after a significant 6-hour exposure to artificial UV radiation.[1] This characteristic is a marked improvement over older generation UVA filters.
Avobenzone, a widely used UVA filter, is notoriously photolabile. Research has shown a significant loss of its efficacy, with one study reporting a 26.4% degradation after an irradiation dose of 19 Minimal Erythemal Doses (MEDs), which increased to 53.9% after 38 MEDs.[1] This instability necessitates the inclusion of photostabilizing agents in formulations containing Avobenzone.
Octinoxate, a common UVB filter, also exhibits a degree of photodegradation. One investigation found a 13.1% loss of efficacy after exposure to 19 MEDs of simulated solar radiation.[1]
In contrast, Octocrylene is a well-documented photostable UV filter.[2] It is often incorporated into sunscreen formulations not only for its own UV-filtering capabilities but also to help stabilize other, less stable filters like Avobenzone.[2]
Experimental Protocols for Photostability Assessment
The determination of UV filter photostability is conducted through rigorous in vitro methodologies. A generalized protocol is outlined below, with specific parameters often varying between studies.
1. Sample Preparation:
-
A precise amount of the test sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied to a roughened quartz or polymethylmethacrylate (PMMA) plate.[1]
-
The sample is spread evenly to create a uniform film.
-
The prepared plate is allowed to dry for a set period, often in a controlled environment, before irradiation.[2]
2. Pre-Irradiation Analysis:
-
The initial UV absorbance of the sunscreen film is measured using a UV-Vis spectrophotometer. This provides the baseline for the non-irradiated sample.[5]
3. UV Irradiation:
-
The sample plate is exposed to a controlled dose of UV radiation from a solar simulator.[1] The light source is designed to mimic the spectral output of the sun.
-
The irradiation dose is often measured in Minimal Erythemal Doses (MEDs), which relates to the amount of UV radiation that will induce reddening of the skin.[1]
4. Post-Irradiation Analysis:
-
After irradiation, the UV absorbance of the sample is measured again.
-
Alternatively, the UV filter is extracted from the plate using a suitable solvent (e.g., isopropanol).[2]
-
The concentration of the remaining intact UV filter in the extract is quantified using High-Performance Liquid Chromatography (HPLC).[2]
5. Data Analysis:
-
The percentage of photodegradation is calculated by comparing the UV absorbance or the concentration of the UV filter before and after irradiation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the photostability of UV filters.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. basf.com [basf.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hexyl Benzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of hexyl benzoate, ensuring compliance and minimizing risk.
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] Therefore, it is imperative to handle and dispose of it with care, adhering to all applicable federal, state, and local regulations.[2]
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. This data, summarized from safety data sheets, provides a quick reference for laboratory personnel.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Molecular Formula | C13H18O2[2] |
| Molecular Weight | 206.28 g/mol [2] |
| Boiling Point | 272 °C / 521.6 °F[1] |
| Flash Point | 148 °C / 298.4 °F[1] |
| Specific Gravity | 0.98 g/cm3 [1] |
| Solubility | Insoluble in water[3] |
This compound Disposal Workflow
The following diagram outlines the procedural workflow for the proper disposal of this compound in a laboratory setting. This visual guide provides a clear, at-a-glance understanding of the necessary steps from waste generation to final collection.
Detailed Disposal Protocol
The following protocol provides a step-by-step methodology for the safe disposal of this compound, from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
This compound waste should be disposed of as non-halogenated organic waste .
-
Do not mix with halogenated organic waste, aqueous waste, solid waste, or incompatible materials such as strong oxidizing agents.[1][3]
Containerization
Selecting the appropriate container is essential for safe storage and transport.
-
Use a designated, chemically compatible, and leak-proof waste container. Plastic containers are often preferred to glass when compatibility is not an issue.[4]
-
The container must have a secure, screw-on cap to prevent leaks.[5]
-
Carefully pour or transfer the this compound waste into the container, using a funnel to avoid spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Labeling
Accurate labeling is a regulatory requirement and ensures the safety of all personnel handling the waste.
-
The container must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must include the full chemical name, "this compound," and the concentration if in a solution.[4]
-
Indicate the date when the waste was first added to the container.[4]
-
Include the name and contact information of the principal investigator or laboratory supervisor.[4]
Storage
Proper storage of hazardous waste minimizes the risk of accidents and exposure.
-
Store the waste container in a designated and well-ventilated satellite accumulation area (SAA).[6]
-
The storage area should be away from heat sources and direct sunlight.
-
Use secondary containment, such as a spill tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbents.[7]
-
Place the absorbed material into the designated non-halogenated organic waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal
The final step is the safe and compliant removal of the waste from your facility.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4]
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. vigon.com [vigon.com]
Personal protective equipment for handling Hexyl benzoate
Essential Safety and Handling Guide for Hexyl Benzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1][2] It may also be harmful to aquatic life with long-lasting effects.[3] Therefore, a comprehensive PPE strategy is crucial to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be appropriate for larger quantities or when splashing is likely. | Protects against splashes and aerosols that can cause serious eye irritation.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended.[2] | Prevents direct skin contact, which can cause skin irritation.[2] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile or Neoprene for incidental contact).[4] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.[4] Always inspect gloves before use. | Provides a barrier against skin absorption and irritation.[5] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation.[2] If engineering controls are insufficient to maintain low airborne concentrations, or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[6] | Protects against the inhalation of harmful mists or vapors. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate fumes, aerosols, or dust.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe fumes or vapors.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]
-
Keep containers tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames.[1]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]
-
The recommended storage temperature is -20°C.[1]
-
Store away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures and First Aid
Immediate action is required in case of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[3] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate and Ventilate: Remove all sources of ignition and ensure adequate ventilation. Keep unprotected personnel away.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.[1]
-
Absorb: For small spills, use an inert absorbent material such as dry clay, sand, or diatomaceous earth to soak up the liquid.[6][7]
-
Collect and Dispose: Place the absorbed material into a suitable, labeled, and closed container for disposal.[1][6] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for disposal.[6][8]
-
Clean-up: Wash the spill area with 60-70% ethanol followed by a soap and water solution.[6][8]
Disposal:
-
Dispose of waste and residues in accordance with all applicable federal, state, and local regulations.[1][7]
-
This material may be classified as hazardous waste.[1] Do not dispose of it in household waste or sewer systems.[3]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly. Do not reuse empty containers.[1]
Physicochemical Data
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Liquid[1][2] |
| Color | Colorless[1][2] |
| Molecular Formula | C13H18O2[1] |
| Molecular Weight | 206.28 g/mol [1] |
| Boiling Point | 272 °C (521.6 °F)[1][2] |
| Flash Point | 148 °C (298.4 °F)[1][2] |
| Specific Gravity | 0.98 g/cm³[2] |
| Solubility | Insoluble in water. Soluble in alcohols and acetone.[1][5] |
Note: No occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. This compound (6789-88-4) | Reliable Chemical Trader [chemicalbull.com]
- 6. This compound(6789-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. vigon.com [vigon.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
